Relugolix
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXMOCNKJTRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224167 | |
| Record name | TAK 385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737789-87-6 | |
| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737789-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relugolix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relugolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK 385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RELUGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Relugolix in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix (Orgovyx®) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer.[1][2][3] As a cornerstone of androgen deprivation therapy (ADT), this compound offers a distinct mechanism of action compared to traditional GnRH agonists, leading to rapid and profound suppression of testosterone. This guide provides a comprehensive overview of the molecular and clinical pharmacology of this compound, detailing its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
Core Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its therapeutic effect by competitively binding to and blocking GnRH receptors in the anterior pituitary gland.[2][4] This direct and immediate blockade prevents the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs. In men, the reduction in LH secretion directly leads to a rapid and sustained decrease in testosterone production by the Leydig cells in the testes. Unlike GnRH agonists, which initially cause a surge in LH, FSH, and consequently testosterone (a phenomenon known as "testosterone flare"), this compound's antagonistic action avoids this initial surge, which can be clinically significant in preventing potential tumor flare in prostate cancer patients.
Signaling Pathway of this compound at the Pituitary Gonadotroph
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), inhibits the downstream signaling cascade that is normally initiated by endogenous GnRH. This prevents the activation of Gαq/11 proteins, thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately leads to the transcription and release of LH and FSH.
Caption: this compound competitively antagonizes the GnRH receptor on pituitary gonadotroph cells.
Pharmacodynamics: Efficacy in Testosterone Suppression
The clinical efficacy of this compound in suppressing testosterone to castrate levels (<50 ng/dL) was demonstrated in the pivotal Phase 3 HERO trial.
Key Efficacy Endpoints from the HERO Trial
| Endpoint | This compound (n=622) | Leuprolide (n=308) | p-value |
| Sustained Castration Rate (Day 29-48 weeks) | 96.7% | 88.8% | <0.0001 |
| Testosterone < 50 ng/dL at Day 4 | 56.0% | 0% | <0.0001 |
| Testosterone < 50 ng/dL at Day 15 | 98.7% | 12.0% | <0.0001 |
| Profound Castration (< 20 ng/dL) at Day 15 | 78.4% | 1.0% | <0.0001 |
| Confirmed PSA Response at Day 29 | 79.4% | 19.8% | <0.0001 |
| Mean FSH Level at Week 24 (IU/L) | 1.72 | 5.95 | <0.0001 |
Pharmacokinetics
This compound is characterized by its oral bioavailability and rapid onset of action.
| Pharmacokinetic Parameter | Value |
| Absolute Bioavailability | ~12% |
| Time to Peak Plasma Concentration (Tmax) | 2.25 hours (median) |
| Plasma Protein Binding | 68-71% |
| Metabolism | Primarily via CYP3A and to a lesser extent CYP2C8 |
| Elimination Half-life | 25 hours (effective), 60.8 hours (terminal) |
| Excretion | ~81% in feces, ~4.1% in urine |
| Cmax (360 mg single dose) | 215 (± 184) ng/mL |
| AUC0-24 (360 mg single dose) | 985 (± 742) ng·hr/mL |
| Cmax (120 mg once daily, steady-state) | 70 (± 65) ng/mL |
| AUC0-24 (120 mg once daily, steady-state) | 407 (± 168) ng·hr/mL |
Experimental Protocols
GnRH Receptor Binding Affinity Assay (General Protocol)
The binding affinity of this compound to the human GnRH receptor is a critical determinant of its potency. This is typically assessed using a competitive radioligand binding assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human GnRH receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
A radiolabeled GnRH analog (e.g., [125I]-triptorelin) as the competing ligand.
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled GnRH analog and varying concentrations of this compound in the assay buffer. A control group with no this compound is included to determine total binding, and another set with a high concentration of a non-radiolabeled GnRH agonist is used to determine non-specific binding.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve. This compound has an IC50 of 0.12 nM for the human GnRH receptor.
Caption: Workflow for a competitive radioligand binding assay to determine IC50.
Measurement of Testosterone and PSA in Clinical Trials (General Protocols)
In large-scale clinical trials like the HERO study, validated and highly sensitive assays are employed to quantify serum testosterone and PSA levels.
Testosterone Measurement:
-
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate testosterone measurement, especially at low concentrations achieved during ADT. This method offers high specificity and sensitivity.
-
General Procedure:
-
Sample Preparation: Serum samples are typically pre-treated to remove interfering substances. This may involve protein precipitation and liquid-liquid or solid-phase extraction. An internal standard (e.g., isotopically labeled testosterone) is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The testosterone is separated from other serum components on a chromatographic column.
-
Mass Spectrometric Detection: The separated testosterone is then ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both testosterone and the internal standard, ensuring high selectivity.
-
Quantification: The concentration of testosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Prostate-Specific Antigen (PSA) Measurement:
-
Method: Electrochemiluminescence immunoassay (ECLIA) is a common, highly sensitive, and automated method used for PSA measurement in clinical laboratories.
-
General Principle (Sandwich Immunoassay):
-
Binding: The serum sample is incubated with two different monoclonal antibodies specific to PSA. One antibody is biotinylated, and the other is labeled with a ruthenium complex (a light-emitting molecule). These antibodies bind to different epitopes on the PSA molecule, forming a "sandwich" complex.
-
Capture: Streptavidin-coated microparticles are added, which bind to the biotinylated antibody, capturing the entire complex onto a solid phase.
-
Detection: The mixture is drawn into a measuring cell where the microparticles are captured on an electrode surface. Unbound components are washed away. An electrical voltage is applied, triggering an electrochemical reaction that causes the ruthenium complex to emit light.
-
Quantification: The intensity of the emitted light is directly proportional to the amount of PSA in the sample and is quantified against a standard curve.
-
Comparison with GnRH Agonists
The mechanism of action of this compound as a GnRH antagonist is fundamentally different from that of GnRH agonists like leuprolide.
Caption: Contrasting mechanisms of GnRH agonists and antagonists.
Conclusion
This compound represents a significant advancement in androgen deprivation therapy for prostate cancer. Its direct and competitive antagonism of the GnRH receptor provides a rapid, profound, and sustained suppression of testosterone without the initial surge associated with GnRH agonists. This in-depth guide has provided a technical overview of its mechanism of action, supported by quantitative clinical data and an outline of the key experimental methodologies used to characterize its activity. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and endocrinology.
References
- 1. ce.mayo.edu [ce.mayo.edu]
- 2. biomedres.us [biomedres.us]
- 3. This compound, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HERO phase III trial: Results comparing this compound, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer. - ASCO [asco.org]
The Discovery and Development of Relugolix (TAK-385): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Relugolix, marketed as Orgovyx® and Relumina®, is a first-in-class oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Its development marks a significant advancement in androgen deprivation therapy and the management of hormone-responsive gynecological conditions. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound (TAK-385), consolidating key data, experimental methodologies, and developmental workflows.
Introduction: The Advent of an Oral GnRH Antagonist
Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive endocrine system. For decades, injectable GnRH agonists have been the standard of care for conditions requiring sex hormone suppression, such as advanced prostate cancer, uterine fibroids, and endometriosis. However, these agents are associated with an initial testosterone surge and potential injection site reactions.
The development of a potent, orally bioavailable GnRH antagonist was a long-standing goal in medicinal chemistry. This compound (TAK-385) emerged as a successful candidate from an extensive research program, offering rapid, profound, and reversible suppression of sex hormones without the initial flare phenomenon.[1][2] It was first approved in Japan in 2019 for uterine fibroids and later in the United States in 2020 for the treatment of advanced prostate cancer.[3][4]
Discovery and Medicinal Chemistry
The journey to this compound began with the aim of improving upon earlier GnRH antagonist candidates. Researchers at Takeda Pharmaceutical Company sought to develop a molecule with high potency, oral bioavailability, and a favorable safety profile, particularly concerning cytochrome P450 (CYP) inhibition.[5]
Lead Optimization and Synthesis
This compound, with the chemical name 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea, was synthesized as part of an optimization program for a thieno[2,3-d]pyrimidine-2,4-dione scaffold. This program aimed to enhance in vivo antagonistic activity and reduce CYP inhibition seen with its predecessor, sufugolix (TAK-013).
The synthesis of this compound is a multi-step process. A key discovery chemistry route involves the following general steps:
-
Gewald Aminothiophene Synthesis : Reaction of a ketone with ethyl cyanoacetate and sulfur to form a substituted aminothiophene.
-
Protection and Alkylation : The amino group of the thiophene is protected, followed by substitution with 2,6-difluorobenzyl chloride.
-
Bromination : Radical bromination of the intermediate.
-
Displacement and Reduction : Displacement of the bromide with an appropriate amine, followed by the reduction of a nitro group to an aniline.
-
Urea Formation : The aniline is reacted with N,N'-Carbonyldiimidazole (CDI) and then with N-methoxyamine to form the urea moiety.
-
Cyclization and Final Assembly : A cyclization reaction followed by displacement with dimethylamine yields the final this compound molecule.
More recent patented processes have outlined improved and scalable synthetic routes for the production of this compound and its intermediates.
Mechanism of Action
This compound exerts its therapeutic effect by directly and competitively binding to GnRH receptors in the anterior pituitary gland. This action blocks the endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade.
The key steps in the mechanism are:
-
Competitive Antagonism : this compound occupies the GnRH receptor binding site on pituitary gonadotroph cells.
-
Inhibition of Gonadotropin Release : This blockade prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
-
Suppression of Sex Hormones : The reduction in LH and FSH levels leads to a rapid decrease in the production of testosterone by the testes in men and estrogen and progesterone by the ovaries in women.
Unlike GnRH agonists, which initially cause a surge in LH, FSH, and consequently testosterone, this compound provides rapid suppression without this flare effect.
Visualization: GnRH Signaling Pathway and this compound Inhibition
Caption: Figure 1: Mechanism of Action of this compound on the HPG Axis.
Pharmacology
This compound exhibits a predictable pharmacokinetic and pharmacodynamic profile that supports once-daily oral administration.
Pharmacodynamics
This compound is a highly potent antagonist of the human GnRH receptor. Oral administration leads to a rapid, dose-dependent decrease in gonadotropin and sex steroid levels. In men, testosterone levels can be suppressed to castrate levels (< 50 ng/dL) within days. In premenopausal women, a 40 mg daily dose suppresses estradiol to postmenopausal levels.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (IC₅₀) | 0.12 nM | Human GnRHR | |
| Binding Affinity (IC₅₀) | 0.33 nM | Human GnRHR | |
| Binding Affinity (IC₅₀) | 0.32 nM | Monkey GnRHR | |
| Functional Antagonism (IC₉₀) | 18 nM | Human GnRHR (in vitro) | |
| Time to Castration (<50 ng/dL) | ~4 days (56% of patients) | Men with Prostate Cancer | |
| Sustained Castration Rate | 96.7% through 48 weeks | Men with Prostate Cancer |
Table 1: Key Pharmacodynamic Parameters of this compound
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and dose-proportional exposure.
| Parameter | Value | Condition | Reference |
| Absolute Bioavailability | ~12% | Oral | |
| Time to Peak (Tₘₐₓ) | ~2.25 hours | Oral | |
| Effect of Food | ~50% reduction in bioavailability | High-fat meal | |
| Plasma Protein Binding | 68-71% | Human Plasma | |
| Effective Half-Life (t₁/₂) | ~25 hours | Oral | |
| Terminal Elimination Half-Life | 36-65 hours | Oral | |
| Metabolism | Primarily CYP3A (~45%); CYP2C8 (~37%) | In vitro | |
| Excretion | ~81% in feces; ~4% in urine | Oral | |
| P-glycoprotein (P-gp) | Substrate | - |
Table 2: Pharmacokinetic Properties of this compound
Preclinical and Clinical Development Workflow
The development of this compound followed a structured path from laboratory discovery to regulatory approval, involving rigorous preclinical testing and multi-phase clinical trials.
References
- 1. GnRH-antagonist mediated down-regulation of the estrous cycle in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/50691 [onderzoekmetmensen.nl]
- 5. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Relugolix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix is an orally active, non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It has been approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[1] By competitively blocking GnRH receptors in the pituitary gland, this compound effectively reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant suppression of downstream sex hormone production, namely testosterone in men and estradiol in women.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and synthesis of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea, is a complex heterocyclic compound. Its structure is characterized by a thieno[2,3-d]pyrimidine-2,4-dione core, substituted with a 2,6-difluorobenzyl group, a dimethylaminomethyl group, a 6-methoxypyridazinyl group, and a phenyl-methoxyurea moiety.
References
Relugolix: A Non-Peptide GnRH Antagonist for Hormone-Sensitive Conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist that has emerged as a significant therapeutic agent in the management of hormone-sensitive diseases, including advanced prostate cancer, uterine fibroids, and endometriosis.[1] Its distinct mechanism of action, offering rapid and profound suppression of gonadal hormones without the initial surge seen with GnRH agonists, represents a notable advancement in androgen deprivation and ovarian suppression therapies.[2][3][4] This technical guide provides a comprehensive overview of the core scientific and clinical data related to this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and pivotal clinical trial outcomes. Detailed experimental methodologies and data are presented to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. Its pulsatile release stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control the production of testosterone in men and estrogen and progesterone in women. Dysregulation of this axis is implicated in the pathophysiology of various hormone-dependent diseases.
This compound (formerly known as TAK-385) is a structurally distinct, small-molecule antagonist of the GnRH receptor. Unlike peptide-based GnRH analogues, its non-peptide nature allows for oral administration, enhancing patient convenience and compliance. Developed to overcome the limitations of GnRH agonists, such as the initial testosterone flare and the need for injections, this compound offers a different therapeutic profile.
Chemical Structure:
This compound is chemically described as 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea. It is a derivative of thieno[2,3-d]pyrimidine.
-
Molecular Formula: C₂₉H₂₇F₂N₇O₅S
-
Molar Mass: 623.64 g·mol⁻¹
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptors in the anterior pituitary gland. By binding to these receptors without activating them, it effectively blocks the action of endogenous GnRH. This blockade leads to a rapid and dose-dependent decrease in the release of LH and FSH.
The subsequent reduction in circulating gonadotropins results in the suppression of downstream sex hormone production:
-
In men: Inhibition of LH secretion prevents the Leydig cells in the testes from producing testosterone.
-
In women: The suppression of LH and FSH leads to a decrease in the production of estrogen and progesterone by the ovaries.
A key advantage of this direct antagonist action is the avoidance of an initial surge in LH and FSH, and consequently testosterone or estrogen, which is a characteristic of GnRH agonist therapy. This eliminates the risk of clinical flare phenomena in conditions like prostate cancer.
Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotropes typically initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the synthesis and release of LH and FSH. This compound prevents the initiation of this cascade.
Pharmacological Profile
Pharmacodynamics
This compound demonstrates potent and selective antagonism of the GnRH receptor with a half-maximal inhibitory concentration (IC50) of 0.12 nM. Oral administration leads to a rapid decrease in gonadotropin and sex steroid levels.
-
In Men: A single oral loading dose of 360 mg followed by 120 mg daily reduces testosterone to castrate levels (<50 ng/dL) in a majority of men within days. This suppression is sustained with continued daily dosing. Upon discontinuation, testosterone levels recover towards baseline more rapidly than with injectable GnRH agonists.
-
In Women: A daily dose of 40 mg can suppress estradiol levels to the postmenopausal range (<20 pg/mL) within 24 hours in premenopausal women.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies. Key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability (oral) | ~12% | |
| Time to Peak (Tmax) | ~2.25 hours | |
| Food Effect | Bioavailability reduced by ~50% | |
| Plasma Protein Binding | 68-71% (mainly to albumin) | |
| Metabolism | Primarily by CYP3A, with minor contribution from CYP2C8 | |
| Elimination Half-life | 36 to 65 hours | |
| Excretion | ~81% in feces, ~4.1% in urine |
This compound is a substrate of P-glycoprotein (P-gp), which can influence its absorption and distribution.
Pharmacokinetic Parameters from Clinical Studies
| Dosing Regimen | Population | Cmax (ng/mL) (mean ± SD) | AUC₀₋₂₄ (ng·hr/mL) (mean ± SD) | Reference |
| Single 360 mg loading dose | Patients with prostate cancer | 215 (± 184) | 985 (± 742) | |
| 120 mg once daily (steady-state) | Patients with prostate cancer | 70 (± 65) | 407 (± 168) |
Key Clinical Trials
The efficacy and safety of this compound have been established in a series of robust Phase 3 clinical trials across its primary indications.
HERO Trial (Advanced Prostate Cancer)
The HERO trial was a multinational, randomized, open-label Phase 3 study comparing oral this compound to injectable leuprolide acetate in men with advanced prostate cancer.
Key Efficacy Endpoints from the HERO Trial
| Endpoint | This compound (n=624) | Leuprolide Acetate (n=310) | Difference (95% CI) | p-value |
| Sustained Castration Rate (Testosterone <50 ng/dL through 48 weeks) | 96.7% | 88.8% | 7.9% (4.1% to 11.8%) | <0.0001 (superiority) |
| Castration Rate at Day 4 | 56.0% | 0% | - | <0.0001 |
| Profound Castration Rate (Testosterone <20 ng/dL) at Day 15 | 78.4% | 1.0% | - | <0.0001 |
| PSA Response at Day 15 | 79.4% | 19.8% | - | <0.0001 |
A significant finding from the HERO trial was a lower incidence of major adverse cardiovascular events (MACE) in the this compound arm (2.9%) compared to the leuprolide arm (6.2%).
LIBERTY 1 & 2 Trials (Uterine Fibroids)
The LIBERTY 1 and 2 were replicate, 24-week, randomized, double-blind, placebo-controlled Phase 3 trials evaluating the efficacy and safety of this compound combination therapy (this compound 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg) in women with heavy menstrual bleeding associated with uterine fibroids.
Primary Efficacy Endpoint from Pooled LIBERTY Trials
| Endpoint | This compound Combination Therapy | Placebo | p-value |
| Responder Rate* at Week 24 | 72% | 17% | <0.0001 |
*Responder rate was defined as menstrual blood loss volume <80 mL and a ≥50% reduction from baseline.
SPIRIT 1 & 2 Trials (Endometriosis)
The SPIRIT 1 and 2 trials were replicate Phase 3 studies designed to assess the efficacy and safety of this compound combination therapy for moderate to severe pain associated with endometriosis.
Co-Primary Efficacy Endpoints from Pooled SPIRIT Trials at 24 Weeks
| Endpoint | This compound Combination Therapy | Placebo | p-value |
| Dysmenorrhea (menstrual pain) Responder Rate | 75% | 27% | <0.0001 |
| Non-Menstrual Pelvic Pain Responder Rate | 59% | 40% | <0.0001 |
Experimental Protocols & Methodologies
GnRH Receptor Binding Assay (Representative Protocol)
While the specific proprietary protocol for this compound is not public, a representative competitive radioligand binding assay to determine the affinity (Ki) of a compound for the GnRH receptor can be described as follows. Such assays are fundamental to characterizing antagonist potency.
Methodology Details:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GnRH receptor are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The protein concentration is determined using a standard assay like the BCA assay.
-
Assay Incubation: The assay is performed in 96-well plates. Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled GnRH agonist or antagonist and serially diluted concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Quantification of this compound in Plasma (LC-MS/MS)
The concentration of this compound in plasma samples from clinical trials is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Methodology Details:
-
Sample Preparation: Plasma samples (e.g., 100 µL) are prepared using a protein precipitation method. An internal standard (e.g., an isotopically labeled version of this compound or another suitable compound) is added, followed by a solvent like acetonitrile to precipitate plasma proteins. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: The supernatant is injected into an ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations in a biological matrix. The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantification of Serum Testosterone (LC-MS/MS)
Testosterone levels in serum are quantified using a validated LC-MS/MS method, which is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity, especially at low concentrations.
Methodology Details:
-
Sample Preparation: An isotopically labeled internal standard (e.g., ¹³C₃-testosterone) is added to serum samples. The testosterone is then extracted from the serum, typically using liquid-liquid extraction or supported liquid extraction.
-
Chromatographic Separation: The extracted sample is injected into an LC system, where testosterone is separated from other endogenous steroids on a C18 column.
-
Mass Spectrometric Detection: Detection is performed via tandem mass spectrometry, monitoring specific MRM transitions for both testosterone and the internal standard.
-
Quantification: The concentration of testosterone is calculated based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve prepared with certified reference materials.
Conclusion
This compound represents a significant development in the field of endocrine therapy. As an oral, non-peptide GnRH antagonist, it provides rapid, profound, and reversible suppression of gonadal hormones without the initial surge associated with agonists. Its efficacy and safety have been demonstrated in large-scale clinical trials for advanced prostate cancer, uterine fibroids, and endometriosis, offering a valuable new treatment modality for these hormone-sensitive conditions. The robust pharmacological profile and convenient oral administration of this compound position it as a cornerstone of therapy, with ongoing research continuing to explore its full clinical potential. This guide provides the foundational technical information for scientists and researchers working to build upon the understanding and application of this important therapeutic agent.
References
In-Depth Technical Guide: Relugolix Binding Affinity for Gonadotropin-Releasing Hormone (GnRH) Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relugolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, a key regulator of the hypothalamic-pituitary-gonadal axis. Its high binding affinity and subsequent blockade of the GnRH receptor underpins its therapeutic efficacy in treating hormone-sensitive conditions such as prostate cancer, uterine fibroids, and endometriosis. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the GnRH receptor, detailing quantitative binding data, the experimental methodologies used to determine these values, and the downstream signaling consequences of receptor antagonism.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the GnRH receptor has been characterized using various in vitro assay systems. The data consistently demonstrate a high-affinity interaction, which is crucial for its potent antagonist activity. The following tables summarize the key quantitative data for this compound binding to human and monkey GnRH receptors.
Table 1: Inhibitory Concentration (IC50) of this compound for GnRH Receptor Binding
| Species | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human | Chinese Hamster Ovary (CHO) | Arachidonic Acid Release | 0.32 (in absence of plasma) | [1] |
| Human | Chinese Hamster Ovary (CHO) | Arachidonic Acid Release | 1.6 (in presence of 40% human plasma) | [1] |
| Monkey | Not Specified | Not Specified | 0.32 |
Table 2: Dissociation Constant (Kd) of this compound for GnRH Receptor Binding
| Species | Cell Line | Assay Type | Kd (nM) | Reference |
| Human | Not Specified | Not Specified | Data not available in searched literature |
GnRH Receptor Signaling and the Mechanism of this compound Action
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand GnRH, primarily couples to Gαq/11. This initiates a signaling cascade that is central to the regulation of reproduction. This compound, as a competitive antagonist, physically blocks the binding of GnRH to its receptor, thereby inhibiting these downstream signaling events.
GnRH Receptor Signaling Pathway
The binding of GnRH to its receptor triggers a conformational change, leading to the activation of Gαq/11. This G-protein then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.
Experimental Protocols
The determination of this compound's binding affinity for the GnRH receptor involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Cell Culture and Membrane Preparation
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.
-
Human Embryonic Kidney (HEK293) cells transiently or stably expressing the human GnRH receptor.
-
-
Culture Conditions:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
For stable cell lines, a selection antibiotic (e.g., G418) is included in the culture medium.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Membrane Preparation (for Radioligand Binding Assays):
-
Harvest cultured cells by scraping.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with an appropriate buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Radioligand Displacement Binding Assay
This assay is used to determine the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
-
Materials:
-
Membrane preparation from cells expressing the GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin or [3H]-GnRH).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled GnRH agonist or antagonist.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays offer a homogeneous (no-wash) alternative to radioligand binding assays and are well-suited for high-throughput screening.
-
Materials:
-
HEK293 cells expressing a tagged GnRH receptor (e.g., SNAP-tag or HaloTag).
-
A fluorescently labeled GnRH analog (the FRET acceptor, e.g., labeled with d2 or a red fluorophore).
-
A terbium or europium cryptate-labeled antibody or streptavidin that binds to the tagged receptor (the FRET donor).
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a low-volume 384-well plate, add the cells expressing the tagged GnRH receptor.
-
Add the FRET donor (e.g., terbium-labeled anti-tag antibody) and incubate to allow binding to the receptor.
-
Add the fluorescently labeled GnRH analog (FRET acceptor) and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Read the plate using a TR-FRET-compatible plate reader, which excites the donor and measures the emission from both the donor and the acceptor at specific time delays.
-
-
Data Analysis:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities.
-
The IC50 value is determined by plotting the TR-FRET ratio against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Functional Assay: Inhibition of GnRH-Induced Calcium Mobilization
This assay measures the ability of this compound to block the functional response of the GnRH receptor, which is the mobilization of intracellular calcium.
-
Materials:
-
HEK293 or CHO cells expressing the GnRH receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
GnRH agonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence, then inject a fixed concentration of a GnRH agonist to stimulate the cells.
-
Continuously record the fluorescence signal for a period of time to capture the calcium transient.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
The IC50 value is determined by plotting the response against the concentration of this compound and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent GnRH receptor antagonist with high binding affinity in the sub-nanomolar to low nanomolar range. This strong and specific interaction with the GnRH receptor effectively blocks the downstream signaling cascade that leads to the release of gonadotropins, thereby suppressing sex hormone production. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GnRH receptor modulators, which are critical for the development of new therapies for hormone-dependent diseases.
References
Early-Phase Clinical Development of Relugolix: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a subsequent reduction in the production of testosterone in men and estrogen in women, making it a valuable agent in the management of hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[3] This technical guide provides a comprehensive summary of the early-phase clinical trial data for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy, with a detailed look at the experimental protocols employed in these foundational studies.
Mechanism of Action
This compound functions by directly blocking the GnRH receptors on the pituitary gland. This competitive antagonism prevents the endogenous GnRH from stimulating the release of LH and FSH. The subsequent decrease in LH and FSH levels leads to a rapid reduction in testosterone production by the testes in males and estrogen production by the ovaries in females. Unlike GnRH agonists, which cause an initial surge in testosterone levels, this compound leads to a rapid suppression without this initial flare.
Caption: Signaling pathway of this compound's mechanism of action.
Pharmacokinetics
This compound is administered orally and reaches steady-state levels within seven days. Food can decrease its oral bioavailability by approximately 50%. The elimination half-life of this compound ranges from 36 to 65 hours.
| Parameter | Value | Reference |
| Time to Peak Levels (single 40mg dose) | 1.5 hours | |
| Peak Levels (single 40mg dose) | 29 ng/mL | |
| Protein Binding | 68-71% | |
| Elimination Half-life | 36-65 hours | |
| Excretion | Feces: 83%, Urine: 4% |
Early-Phase Clinical Trial Data
Phase 1 and 2 Studies in Advanced Prostate Cancer
Early-phase studies of this compound in men with advanced prostate cancer demonstrated its ability to rapidly suppress testosterone to castration levels.
Table 1: Testosterone Suppression in a Phase 1 Study with Concomitant Therapies
| Treatment Arm | Baseline Testosterone (ng/dL, median) | Testosterone at Week 5 (ng/dL, median) | Testosterone at Week 13 (ng/dL, median) |
| This compound + Abiraterone | 1.0 | 1.0 | 1.0 |
| This compound + Apalutamide | 14.5 | 15.0 | 14.0 |
Table 2: Efficacy Endpoints from a Phase 2 Study in Advanced Prostate Cancer
| Endpoint | This compound | Comparator (LHRH agonist) |
| Testosterone Suppression | Achieved | Achieved |
| PSA Declines | Observed | Observed |
Phase 2 Dose-Finding Study in Uterine Leiomyomas
A dose-finding study in women with heavy menstrual bleeding due to uterine leiomyomas evaluated three different doses of this compound.
Table 3: Efficacy in a Phase 2 Dose-Finding Study for Uterine Leiomyomas
| Treatment Group | Proportion of Patients with PBAC Score < 10 (Weeks 6-12) |
| This compound 10 mg | 20.8% |
| This compound 20 mg | Not specified |
| This compound 40 mg | 83.3% |
| Placebo | 0% |
Experimental Protocols
Phase 1 Study in Advanced Prostate Cancer (NCT04666129)
-
Study Design: An ongoing, 52-week, open-label, parallel-cohort, safety and tolerability study.
-
Patient Population: Men with advanced prostate cancer.
-
Treatment Arms:
-
Part 1: this compound (360 mg loading dose, then 120 mg daily) in combination with abiraterone.
-
Part 2: this compound (360 mg loading dose, then 240 mg daily) in combination with apalutamide. The this compound dose was increased in this arm because apalutamide is a P-gp and strong CYP3A inducer, which can reduce this compound concentrations.
-
-
Assessments: Safety and tolerability were the primary objectives. Secondary objectives included serum testosterone concentrations and drug concentrations. Blood samples for testosterone and PSA were collected at baseline (Day 1), Week 5, and Week 13.
Caption: Experimental workflow for a Phase 1 study of this compound.
Phase 2 Dose-Finding Study in Uterine Leiomyomas
-
Study Design: A randomized, placebo-controlled, dose-finding trial.
-
Patient Population: Women with heavy menstrual bleeding associated with uterine leiomyomas.
-
Treatment Arms: Patients were randomized to receive this compound at doses of 10 mg, 20 mg, or 40 mg, or a placebo, once daily for 12 weeks.
-
Primary Efficacy Endpoint: The proportion of patients with a Pictorial Blood Loss Assessment Chart (PBAC) score of less than 10 during weeks 6 to 12.
Safety and Tolerability
Across early-phase trials, this compound has been generally well-tolerated. The most common adverse events are consistent with androgen deprivation and include hot flashes, fatigue, constipation, diarrhea, and arthralgia. In a Phase 1 study with combination therapies, adverse events were mostly mild to moderate and consistent with the known safety profiles of the individual drugs.
Conclusion
Early-phase clinical data for this compound demonstrate a rapid and profound suppression of testosterone in men with advanced prostate cancer and effective reduction of heavy menstrual bleeding in women with uterine leiomyomas. The oral administration of this compound offers a convenient alternative to injectable GnRH modulators. Its mechanism of action as a direct GnRH receptor antagonist avoids the initial testosterone surge seen with agonists. The safety profile is manageable and consistent with its mechanism of action. These promising early findings have paved the way for larger, pivotal Phase 3 trials that have further established the clinical utility of this compound in hormone-sensitive conditions.
References
The Effect of Relugolix on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
Abstract
Relugolix is an orally active, non-peptide, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It exerts its therapeutic effect by competitively inhibiting GnRH receptors at the level of the anterior pituitary gland, leading to a rapid, profound, and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This suppression results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a decrease in the production of gonadal sex hormones, including testosterone in males and estrogen and progesterone in females.[3] This technical guide provides an in-depth review of the mechanism of action of this compound, its quantitative effects on HPG axis hormones, and the experimental protocols used to characterize its activity.
Mechanism of Action: Antagonism of the GnRH Receptor
The HPG axis is the central regulatory pathway for reproduction and sex hormone production. It begins in the hypothalamus, which releases GnRH in a pulsatile manner. GnRH travels to the anterior pituitary gland and binds to GnRH receptors (GnRH-R), a G protein-coupled receptor (GPCR). This binding event stimulates the synthesis and secretion of the gonadotropins, LH and FSH. In turn, LH and FSH act on the gonads (testes in males, ovaries in females) to stimulate the production of testosterone and estrogen, respectively.
This compound functions as a competitive antagonist at the GnRH-R in the pituitary gland. By binding to the receptor without activating it, this compound blocks endogenous GnRH from binding and initiating the downstream signaling cascade. This leads to a rapid dose-dependent decrease in the release of LH and FSH. Unlike GnRH agonists, which cause an initial surge in gonadotropins and sex hormones before inducing receptor downregulation, this compound provides immediate suppression without this flare effect.
Quantitative Effects on the HPG Axis
The clinical efficacy of this compound is defined by its ability to rapidly and sustain the suppression of gonadotropins and sex steroids to therapeutic levels.
Pharmacodynamic Effects: Hormone Suppression
Clinical studies, particularly the Phase 3 HERO trial in men with advanced prostate cancer, have provided robust data on the pharmacodynamic effects of this compound.
Table 1: Pharmacodynamic Effects of this compound in Men with Advanced Prostate Cancer
| Parameter | This compound (120 mg daily) | Leuprolide Acetate (GnRH Agonist) | Reference(s) |
|---|---|---|---|
| Testosterone Suppression to < 50 ng/dL | |||
| Day 4 | 56.0% of patients | 0% of patients | |
| Day 15 | 98.7% of patients | 12.0% of patients | |
| Sustained Rate (through 48 weeks) | 96.7% of patients | 88.8% of patients | |
| Profound Testosterone Suppression to < 20 ng/dL | |||
| Day 15 | 78.4% of patients | 1.0% of patients | |
| Median Testosterone Levels | |||
| Day 4 | 38 ng/dL | 625 ng/dL | |
| FSH Suppression | |||
| Mean FSH at Week 24 | 1.72 IU/L | 5.95 IU/L | |
| PSA Response (>50% reduction) | |||
| Confirmed at Day 29 | 79.4% of patients | 19.8% of patients | |
| Testosterone Recovery (to ≥ 280 ng/dL) |
| 90 Days Post-Treatment | 54% of patients | 3% of patients | |
In premenopausal women, a 40 mg once-daily dose of this compound was found to suppress estradiol levels to the postmenopausal range (<20 pg/mL) within 24 hours. This dose also suppresses progesterone, LH, and FSH levels.
Receptor Binding Affinity and Pharmacokinetics
This compound is a high-affinity antagonist of the GnRH receptor. Its pharmacokinetic profile supports once-daily oral administration.
Table 2: Receptor Binding Affinity of this compound
| Parameter | Value | Species/System | Reference(s) |
|---|---|---|---|
| Binding Affinity (IC₅₀) | 0.12 nM | Human GnRH-R | |
| 0.33 nM | Human GnRH-R (in serum) | ||
| 0.32 nM | Monkey GnRH-R | ||
| 9800 nM | Rat GnRH-R |
| Antagonistic Effect (IC₅₀) | 0.33 nM | Inhibition of arachidonic acid release from CHO cells expressing human GnRH-R | |
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value (in Adult Patients) | Reference(s) |
|---|---|---|
| Bioavailability (Absolute Oral) | ~12% | |
| Time to Peak Concentration (Tₘₐₓ) | 2.25 hours (median) | |
| Steady-State Cₘₐₓ (120 mg daily) | 70 (± 65) ng/mL | |
| Steady-State AUC₀₋₂₄ (120 mg daily) | 407 (± 168) ng·hr/mL | |
| Plasma Protein Binding | 68-71% | |
| Terminal Elimination Half-Life | 36 to 65 hours | |
| Metabolism | Primarily CYP3A, lesser extent by CYP2C8 |
| Excretion | ~81% in feces, ~4% in urine | |
Experimental Protocols
Characterization of this compound's effect on the HPG axis involves a combination of in vitro binding assays, in vivo animal models, and human clinical trials.
In Vitro: GnRH Receptor Binding and Functional Assays
Objective: To determine the binding affinity (IC₅₀) of this compound for the GnRH receptor and its functional antagonistic activity.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in GnRH receptors. Protein concentration is determined via a Bradford or BCA assay.
-
Binding Assay:
-
A constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.
-
Incubations are carried out in a suitable buffer at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis.
In Vivo: HPG Axis Suppression in Animal Models
Objective: To assess the in vivo efficacy of orally administered this compound in suppressing the HPG axis. Due to this compound's low affinity for the rodent GnRH receptor, specialized animal models are required.
Methodology: Human GnRH Receptor Knock-in Mouse Model
-
Animal Model: Utilize human GnRH receptor (hGNRHR) knock-in mice, which express the human receptor, making them a valid model for testing human-specific antagonists.
-
Study Design:
-
Male hGNRHR-knock-in mice are randomized into treatment and control (vehicle) groups.
-
This compound is administered orally (e.g., via gavage) at various dose levels (e.g., 3, 10, or 30 mg/kg) daily or twice daily for a specified duration (e.g., 4 weeks).
-
-
Sample Collection: At the end of the treatment period, blood samples are collected for hormone analysis. Key reproductive organs (testes, ventral prostate) are excised and weighed.
-
Hormone Analysis: Serum is separated from blood samples. Concentrations of LH and testosterone are measured using validated methods, such as ELISA or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Endpoint Evaluation: Compare hormone levels and organ weights between this compound-treated and vehicle-treated groups. A significant reduction in LH, testosterone, and reproductive organ weights indicates effective HPG axis suppression. Assess reversibility by including a washout period after treatment discontinuation.
Clinical Trial: Hormone Level Assessment in Humans
Objective: To quantify the suppression of LH, FSH, and sex steroid hormones in human subjects following this compound administration.
Methodology: Phase 3 Clinical Trial Protocol (HERO Study Example)
-
Patient Population: Men with advanced prostate cancer requiring at least one year of androgen deprivation therapy.
-
Study Design: A multinational, randomized, open-label, parallel-group study.
-
Randomization: Patients are randomized (e.g., 2:1 ratio) to receive either oral this compound or an active comparator like leuprolide acetate injections.
-
Dosing Regimen: The this compound arm receives an oral loading dose of 360 mg on day 1, followed by 120 mg once daily.
-
-
Blood Sampling:
-
Serial blood samples are collected at prespecified time points: baseline, and frequently during the initial days and weeks (e.g., Day 4, 15, 29) and then periodically throughout the study (e.g., 48 weeks).
-
-
Bioanalytical Method:
-
Serum concentrations of testosterone, LH, and FSH are determined using a validated LC-MS/MS method. This is the preferred method for its high accuracy and sensitivity, especially for quantifying low hormone levels seen during suppression therapy.
-
The lower limit of quantitation (LLOQ) for testosterone should be sufficiently low (e.g., 0.5 ng/dL) to accurately measure castrate and profound castrate levels.
-
-
Data Analysis and Endpoints:
-
The primary endpoint is typically the sustained castration rate (percentage of patients maintaining serum testosterone < 50 ng/dL from Day 29 through 48 weeks).
-
Secondary endpoints include the proportion of patients achieving castration at early time points, achieving profound castration (< 20 ng/dL), and changes in LH, FSH, and PSA levels.
-
Conclusion
This compound is a potent and selective oral GnRH receptor antagonist that effectively suppresses the HPG axis. Its mechanism of action, which avoids the initial agonist flare, translates to a rapid reduction in gonadotropins and sex hormones. Quantitative data from extensive clinical trials demonstrate its ability to achieve and maintain castrate levels of testosterone in men and suppress estrogen in women. The well-characterized pharmacokinetic and pharmacodynamic profiles, established through rigorous in vitro, in vivo, and clinical experimental protocols, solidify the position of this compound as a key therapeutic agent for the management of hormone-sensitive conditions.
References
In Vitro Characterization of Relugolix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] This mode of action leads to a reduction in the production of downstream sex hormones, such as testosterone in men and estrogen in women, making it an effective therapeutic agent for hormone-dependent conditions like prostate cancer and uterine fibroids. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological activity of this compound.
Core Activity of this compound
The primary in vitro activity of this compound is its high-affinity binding to the human GnRH receptor and subsequent functional antagonism of GnRH-induced signaling. This is typically quantified through a series of binding and functional assays.
Data Presentation: Quantitative In Vitro Activity of this compound
| Parameter | Species | Value | Assay Conditions | Reference |
| Binding Affinity (IC50) | Human | 0.33 nM | Radioligand binding assay in the presence of serum. | |
| Monkey | 0.32 nM | Radioligand binding assay. | ||
| Functional Antagonism (IC50) | Human | 0.33 nM | Inhibition of arachidonic acid release in CHO cells expressing the human LHRH receptor. |
Signaling Pathway of GnRH Receptor and Mechanism of Action of this compound
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound, as a competitive antagonist, binds to the GnRH receptor and prevents the binding of endogenous GnRH, thereby blocking this downstream signaling cascade.
Figure 1: GnRH Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GnRH receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Buserelin), and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-induced production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway. The IP-One HTRF assay is a common method for this.
Methodology:
-
Cell Culture:
-
Seed CHO-K1 or HEK293 cells expressing the human GnRH receptor into a 96-well or 384-well plate and culture overnight.
-
-
Assay Protocol:
-
Remove the culture medium and add a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add varying concentrations of this compound to the wells and pre-incubate.
-
Add a fixed concentration of a GnRH agonist (e.g., Buserelin) to stimulate the cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.
-
-
Data Analysis:
-
Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm). The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of GnRH-induced IP1 accumulation using non-linear regression.
-
Figure 3: Inositol Phosphate Accumulation Assay Workflow.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium that occurs upon GnRH receptor activation. A common method for this is the FLIPR (Fluorometric Imaging Plate Reader) assay.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate GnRHR-expressing cells (e.g., CHO-K1 or HEK293) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer containing probenecid (to prevent dye leakage).
-
Incubate the cells to allow for dye de-esterification.
-
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument automatically adds varying concentrations of this compound to the wells.
-
After a short pre-incubation, the instrument adds a fixed concentration of a GnRH agonist.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of calcium mobilization using non-linear regression.
-
Figure 4: Calcium Mobilization Assay Workflow.
Conclusion
The in vitro characterization of this compound relies on a suite of well-established pharmacological assays. Radioligand binding studies confirm its high affinity for the GnRH receptor, while functional assays, such as inositol phosphate accumulation and calcium mobilization, demonstrate its potent antagonist activity. The detailed methodologies and workflows provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess the in vitro properties of this compound and other novel GnRH receptor antagonists.
References
Preclinical Animal Model Studies of Relugolix: A Technical Guide
Introduction
Relugolix is a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It represents a significant advancement in the management of sex-hormone-dependent diseases by reversibly suppressing the hypothalamic-pituitary-gonadal (HPG) axis.[3] Unlike GnRH agonists that cause an initial hormone surge, this compound provides rapid suppression of gonadotropins and, consequently, gonadal hormones without a flare phenomenon.[4][5] Its development has led to approved treatments for conditions such as advanced prostate cancer, uterine fibroids, and endometriosis.
The foundation of this compound's clinical success lies in a comprehensive preclinical evaluation program. These studies in various animal models were crucial for elucidating its mechanism of action, defining its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and establishing its safety margins. A notable challenge in the preclinical phase was the low affinity of this compound for the rat GnRH receptor, which necessitated the use of specialized animal models, such as human GnRH receptor knock-in mice, to accurately assess its pharmacological properties. This technical guide provides an in-depth summary of the key preclinical animal model studies of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effect by acting as a competitive antagonist at the GnRH receptors located in the anterior pituitary gland. In the normal physiological state, the hypothalamus releases GnRH, which stimulates these receptors to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the gonads (testes in males, ovaries in females) to produce sex hormones—testosterone in males, and estradiol and progesterone in females.
By competitively binding to and blocking the pituitary GnRH receptors, this compound prevents endogenous GnRH from binding and initiating this signaling cascade. This action leads to a rapid, dose-dependent, and reversible decrease in the release of LH and FSH. The reduction in circulating gonadotropins directly suppresses the production of gonadal sex steroids, which is the therapeutic basis for its use in hormone-sensitive conditions.
Pharmacodynamic and Efficacy Studies
The primary pharmacodynamic effect of this compound—suppression of the HPG axis—was rigorously evaluated in a humanized animal model due to species-specific receptor affinity.
Human GnRH Receptor Knock-in Mouse Model
Because this compound has a low affinity for the rodent GnRH receptor, a human GnRH receptor knock-in mouse model was developed to serve as a more predictive tool for evaluating its pharmacological effects.
Experimental Protocol:
-
Animal Model: Male and female mice genetically modified to express the human GnRH receptor.
-
Drug Administration: this compound (TAK-385) was administered orally, twice daily, for a duration of 4 weeks.
-
Dosing:
-
Male knock-in mice received 10 mg/kg.
-
Female knock-in mice received 100 mg/kg.
-
-
Endpoint Analysis:
-
Males: Weights of the testes, ventral prostate, and seminal vesicles were measured.
-
Females: Estrous cycles were monitored. Uterus weight was measured. Pituitary GnRH receptor mRNA levels were quantified.
-
-
Recovery Phase: A subset of animals was monitored for 14 days after drug withdrawal to assess the reversibility of the effects.
Results: The study demonstrated that this compound potently and continuously suppressed HPG axis function to castrate levels in both sexes. The effects were also shown to be reversible upon cessation of treatment.
| Sex | Dose (Oral, BID) | Duration | Key Pharmacodynamic Findings | Citation |
| Male | 10 mg/kg | 4 Weeks | Decreased weights of testes and ventral prostate. Reduced prostate weight to castrate levels. | |
| Female | 100 mg/kg | 4 Weeks | Induced constant diestrous phase within 1 week. Decreased uterus weight to ovariectomized levels. Downregulated GnRH receptor mRNA in the pituitary. | |
| Both | As above | 14 Days Post-Treatment | Gonadal function began to recover after 5 days and was almost completely recovered within 14 days after drug withdrawal. |
Pharmacokinetic and Safety Studies
Preclinical PK and toxicology studies were conducted across several animal species to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish its safety.
Pharmacokinetics in Beagle Dogs
A study in male Beagle dogs was conducted to evaluate the PK/PD profile of a long-acting microcrystalline formulation of this compound designed for monthly administration.
Experimental Protocol:
-
Animal Model: Male Beagle dogs.
-
Drug Administration: A long-acting microcrystalline formulation of this compound was administered via intramuscular injection.
-
PK Analysis: Blood concentrations of this compound were measured using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
PD Analysis: Serum testosterone levels were measured using a highly specific and stable Enzyme-Linked Immunosorbent Assay (ELISA) to correlate drug concentration with testosterone suppression.
Results: The long-acting formulation demonstrated significant sustained-release characteristics. A strong negative correlation was observed between this compound blood concentration and testosterone levels.
| Parameter | Animal Model | Methodology | Key Findings | Citation |
| Pharmacokinetics | Male Beagle Dog | HPLC-MS/MS | The formulation exhibited a significantly extended half-life and sustained-release profile compared to the oral formulation (Orgovyx). | |
| Pharmacodynamics | Male Beagle Dog | ELISA | Testosterone levels began to decline shortly after administration, with castration levels maintained for a prolonged period (between 504-1008 hours). |
Toxicology and Safety Pharmacology
Safety studies were conducted in rats and monkeys to identify potential target organs for toxicity and to determine a no-observed-adverse-effect level (NOAEL).
Experimental Protocols:
-
Repeat-Dose Toxicity (Monkeys): A 39-week study was conducted in monkeys to assess long-term toxicity.
-
Safety Pharmacology (Rats): Acute high-dose studies (up to 2000 mg/kg) were performed in rats to evaluate effects on the central nervous and respiratory systems.
-
In Vitro Safety: Assays were run to assess the potential for inhibition of hERG channels and other receptors.
-
Safety Assessment (Beagle Dogs): As part of the PK/PD study, hematological and liver function indicators were monitored.
Results: The toxicology studies established a safety profile for this compound, with adverse effects primarily related to its intended pharmacological action. The NOAEL in monkeys was significantly higher than expected clinical exposures.
| Study Type | Animal Model | Key Findings | Citation |
| 39-Week Repeat-Dose Toxicity | Monkey | NOAEL for liver toxicity was determined to be 15 mg/kg/day. | |
| Safety Pharmacology | Rat | No adverse effects on the central nervous or respiratory systems were observed at doses up to 2000 mg/kg. | |
| In Vitro Safety | N/A | Low-potency hERG blocker (IC50 = 9.7 µM). Inhibited human tachykinin NK2 receptors by 55% at 10 µM. | |
| Safety Assessment | Male Beagle Dog | Statistically significant increases in some hematological (RBC, HGB) and liver function (ALT, AST) parameters were noted with a long-acting formulation. |
Specialized Studies
Lactation Transfer Study in Rats
To understand the potential for transfer into breast milk, a study was conducted in lactating rats.
Experimental Protocol:
-
Animal Model: Lactating rats.
-
Drug Administration: A single oral dose of this compound was administered.
-
Analysis: this compound concentrations were measured in both plasma and breast milk to determine the milk-to-plasma ratio.
Results: The study found that this compound concentrations were significantly higher in the breast milk of rats compared to their plasma.
| Study Type | Animal Model | Finding | Context/Implication | Citation |
| Lactation | Rat | This compound concentrations were up to 10-fold higher in breast milk than in plasma. | The authors noted that this may not be directly predictive for humans, as rat milk has a much higher lipid content, and this compound is lipophilic. |
Conclusion
The preclinical animal studies of this compound were fundamental in characterizing it as a potent, oral, and reversible GnRH receptor antagonist. The use of a humanized knock-in mouse model was a critical step that overcame species-specific receptor affinity issues, providing robust evidence of its intended pharmacodynamic effect on the HPG axis. Pharmacokinetic studies in dogs helped characterize its profile and supported the development of alternative formulations. Comprehensive toxicology and safety pharmacology studies in rats and monkeys established a favorable safety margin, with most effects being extensions of its primary mechanism of action. Together, this body of preclinical evidence demonstrated a clear and compelling basis for the mechanism, efficacy, and safety of this compound, successfully supporting its transition into clinical trials and its eventual approval for multiple indications.
References
- 1. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (this compound), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A new kid on the block among gonadotrophin-releasing hormone antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
Methodological & Application
Relugolix in Clinical Research: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dosage, administration, and experimental protocols for relugolix as utilized in pivotal clinical research. The information is intended to serve as a practical guide for professionals engaged in the study and development of this gonadotropin-releasing hormone (GnRH) receptor antagonist.
Dosing and Administration
This compound has been investigated in distinct oral dosing regimens for different indications, primarily advanced prostate cancer and symptomatic uterine fibroids.
Advanced Prostate Cancer
Clinical trials, such as the HERO study, have established a specific dosing protocol for androgen deprivation therapy in advanced prostate cancer.[1][2][3][4]
Table 1: this compound Dosage for Advanced Prostate Cancer
| Parameter | Dosage and Administration |
| Loading Dose | 360 mg (three 120 mg tablets) orally on the first day of treatment. |
| Maintenance Dose | 120 mg (one 120 mg tablet) orally once daily. |
| Administration | Taken at approximately the same time each day, with or without food. Tablets should be swallowed whole and not crushed or chewed.[5] |
| Missed Dose | If a dose is missed by more than 12 hours, the patient should skip the missed dose and resume with the next scheduled dose. If treatment is interrupted for more than 7 days, it should be restarted with the 360 mg loading dose. |
Uterine Fibroids
For the management of heavy menstrual bleeding associated with uterine fibroids, this compound is administered as a combination therapy to mitigate hypoestrogenic side effects. The LIBERTY 1 and 2 trials are key sources for this dosing information.
Table 2: this compound Combination Therapy Dosage for Uterine Fibroids
| Component | Dosage |
| This compound | 40 mg |
| Estradiol | 1 mg |
| Norethindrone Acetate | 0.5 mg |
| Administration | One combination tablet taken orally once daily. |
Dose Adjustments for Drug Interactions
This compound is a substrate of P-glycoprotein (P-gp) and is primarily metabolized by cytochrome P450 3A (CYP3A). Co-administration with drugs that affect these pathways may necessitate dose adjustments.
Table 3: this compound Dose Adjustments for Concomitant Medications
| Concomitant Medication | Recommendation | Adjusted this compound Dose |
| Oral P-gp inhibitors | Avoid co-administration. If unavoidable, take this compound first and separate dosing by at least 6 hours. | 120 mg once daily (monitor for adverse reactions). |
| Combined P-gp and strong CYP3A inducers | Avoid co-administration. If unavoidable, increase the this compound dose. | 240 mg once daily. Resume 120 mg daily after discontinuation of the inducer. |
Signaling Pathway and Mechanism of Action
This compound is a nonpeptide GnRH receptor antagonist. It competitively binds to GnRH receptors in the anterior pituitary gland, thereby preventing the binding of endogenous GnRH. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of downstream sex hormones, such as testosterone in males and estradiol in females.
Experimental Protocols
The following sections detail the methodologies for key experiments conducted in the clinical research of this compound.
Pharmacokinetic (PK) Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples.
Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
HPLC-MS/MS System and Conditions:
-
HPLC Column: A C18 reverse-phase column (e.g., Inertsil C18, 150mm × 2.10mm, 5.0 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 624.18/127.03) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Pharmacodynamic (PD) Analysis: Hormone Level Measurement
Objective: To measure the concentrations of testosterone, estradiol, LH, and FSH in serum to assess the pharmacodynamic effects of this compound.
Methodologies:
-
Testosterone and Estradiol: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate measurement, especially at low concentrations. Immunoassays (e.g., Chemiluminescent Immunoassay - CLIA) can also be used but may have limitations in sensitivity and specificity at very low levels.
-
LH and FSH: Enzyme-Linked Immunosorbent Assays (ELISA) are commonly employed for the quantitative measurement of these glycoprotein hormones.
3.2.1. Testosterone/Estradiol Measurement by LC-MS/MS
Protocol Outline:
-
Sample Preparation:
-
Spike serum samples with a deuterated internal standard (e.g., Testosterone-d3, Estradiol-d5).
-
Perform liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) to isolate the steroids.
-
Evaporate the organic layer and reconstitute the extract in the mobile phase.
-
For estradiol, a derivatization step may be included to enhance sensitivity.
-
-
LC-MS/MS Analysis:
-
Utilize a C18 or similar reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as ammonium fluoride or formic acid.
-
Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) or atmospheric pressure photoionization (APPI).
-
Monitor specific MRM transitions for the target hormones and their internal standards.
-
3.2.2. LH/FSH Measurement by ELISA
Protocol Outline (based on a sandwich ELISA principle):
-
Plate Coating: Microtiter plates are pre-coated with a monoclonal antibody specific to one subunit of the hormone (e.g., anti-α-FSH).
-
Sample Incubation:
-
Add standards, controls, and patient serum samples to the wells.
-
Add an enzyme-conjugated monoclonal antibody specific to the other subunit of the hormone (e.g., anti-β-FSH conjugated to horseradish peroxidase).
-
Incubate to allow the formation of a "sandwich" complex (antibody-hormone-conjugated antibody).
-
-
Washing: Wash the wells to remove unbound components.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the conjugated antibody will catalyze a color change.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the hormone concentration from a standard curve generated with known concentrations of the hormone.
Clinical Efficacy Assessment
Objective: To evaluate the therapeutic efficacy of this compound in the target patient populations.
3.3.1. Advanced Prostate Cancer (HERO Trial)
-
Primary Endpoint: Sustained castration rate, defined as the cumulative probability of achieving and maintaining serum testosterone levels below 50 ng/dL from day 29 through 48 weeks of treatment.
-
Key Secondary Endpoints:
-
Castration rates on day 4 and 15.
-
Profound castration rates (testosterone < 20 ng/dL) on day 15.
-
Prostate-Specific Antigen (PSA) response at day 15.
-
Testosterone recovery following discontinuation of treatment.
-
3.3.2. Uterine Fibroids (LIBERTY 1 & 2 Trials)
-
Primary Endpoint: Responder rate, defined as a menstrual blood loss volume of less than 80 mL and at least a 50% reduction from baseline in menstrual blood loss volume.
-
Method for Menstrual Blood Loss Assessment: The alkaline hematin method is a standardized quantitative technique used to measure menstrual blood loss from collected sanitary products.
-
Key Secondary Endpoints:
-
Amenorrhea rate.
-
Reduction in pain.
-
Improvement in quality of life, often assessed using validated questionnaires like the Uterine Fibroid Symptom and Quality of Life (UFS-QoL) questionnaire.
-
Change in bone mineral density, assessed by dual-energy X-ray absorptiometry (DXA).
-
Change in uterine and fibroid volume, measured by imaging techniques such as ultrasound or MRI.
-
References
- 1. HERO - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 2. HERO phase III trial: Results comparing this compound, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer. - ASCO [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ce.mayo.edu [ce.mayo.edu]
- 5. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Relugolix in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix (also known as TAK-385) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4][5] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of the hypothalamic-pituitary-gonadal (HPG) axis leads to a decrease in the production of sex hormones, such as testosterone in males and estrogen in females. Due to its mechanism of action, this compound is utilized in the treatment of hormone-sensitive conditions, notably advanced prostate cancer and uterine fibroids.
An important consideration for preclinical in vivo studies is that this compound exhibits low affinity for rodent GnRH receptors. Therefore, to properly evaluate its pharmacological effects in a murine model, it is essential to use human GnRH receptor (hGNRHR) knock-in mice. This specialized mouse model expresses the human GnRH receptor, allowing for the relevant assessment of this compound's efficacy.
These application notes provide detailed protocols and quantitative data summarized from preclinical studies of this compound in hGNRHR knock-in mice to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
The following tables summarize the quantitative data from key preclinical in vivo studies with this compound in hGNRHR knock-in mice.
Table 1: Effects of this compound on Male hGNRHR Knock-in Mice
| Parameter | Dosage | Treatment Duration | Observation | Reference |
| Ventral Prostate Weight | 3 mg/kg, twice daily | 28 days | Significant decrease | |
| Ventral Prostate Weight | 10 mg/kg, twice daily | 4 weeks | Reduced to castrate levels | |
| Testis Weight | 10 mg/kg, twice daily | 4 weeks | Significant decrease | |
| Serum Testosterone | 30 mg/kg, twice daily | 28 days | Suppression with reversibility after discontinuation |
Table 2: Effects of this compound on Female hGNRHR Knock-in Mice
| Parameter | Dosage | Treatment Duration | Observation | Reference |
| Uterus Weight | 100 mg/kg, twice daily | 4 weeks | Decreased to ovariectomized levels | |
| Estrous Cycle | 100 mg/kg, twice daily | 4 weeks | Constant diestrous phase induced within the first week | |
| Pituitary GnRH Receptor mRNA | 100 mg/kg, twice daily | 4 weeks | Downregulated |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the GnRH receptor on the anterior pituitary gland. This blockade prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The reduction in gonadotropins results in decreased sex hormone production by the gonads.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine model. This workflow includes animal model selection, drug administration, and subsequent endpoint analysis.
Experimental Protocols
1. Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: Human GnRH receptor (hGNRHR) knock-in mice are required due to the low affinity of this compound for the murine GnRH receptor. Wild-type mice of the same background strain should be used as controls where appropriate to demonstrate species-specificity.
-
Sex: Male or female, depending on the research question (e.g., prostate effects in males, uterine effects in females).
-
Age: Typically, adult mice (8-12 weeks old) are used.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature and humidity, and ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization to the facility before the start of the experiment.
2. Drug Preparation and Administration
-
Compound: this compound (TAK-385)
-
Vehicle: While the specific vehicle used in the Nakata et al. (2014) study is not detailed in the available abstract, a common vehicle for oral administration of hydrophobic compounds in mice is a suspension in 0.5% methylcellulose or a solution in a mixture of polyethylene glycol (PEG) and water. It is crucial to perform vehicle stability and compound solubility tests prior to the study.
-
Dosage Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 10 mg/kg).
-
Prepare a stock solution or suspension of this compound in the chosen vehicle. For suspensions, ensure homogeneity by vortexing or stirring before each administration.
-
-
Route of Administration: Oral (p.o.)
-
Method of Administration:
-
Oral Gavage: This is a standard method for precise oral dosing in mice. Use a flexible feeding tube to minimize stress and risk of injury. The volume administered is typically 5-10 mL/kg.
-
Voluntary Oral Administration: To reduce the stress associated with gavage, a method for voluntary oral administration can be employed. This involves incorporating the drug into a palatable vehicle like a flavored jelly. This method requires a pre-treatment training phase for the mice to accustom them to the vehicle.
-
-
Dosing Regimen: Twice-daily oral administration has been shown to be effective.
-
Treatment Duration: A 4-week (28-day) treatment period has been demonstrated to produce significant effects on the HPG axis.
3. In-Life Monitoring and Measurements
-
Health Monitoring: Observe the animals daily for any clinical signs of toxicity or distress.
-
Body Weight: Record the body weight of each animal at least twice a week to monitor for any significant changes.
-
Estrous Cycle Monitoring (for female mice): Vaginal smears can be collected daily to determine the stage of the estrous cycle. A constant diestrous phase is indicative of HPG axis suppression.
4. Endpoint Analysis
At the end of the treatment period, animals are euthanized according to approved institutional guidelines for tissue and blood collection.
-
Blood Collection:
-
Collect blood via cardiac puncture or from the posterior vena cava.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
Serum Hormone Analysis:
-
Measure serum testosterone levels in male mice and estradiol levels in female mice.
-
Commercially available ELISA kits specific for mouse/rat testosterone are a common method for quantification. Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for more accurate measurement, especially for low hormone concentrations.
-
-
Tissue Collection and Organ Weight Measurement:
-
Carefully dissect the target reproductive organs (e.g., testes and ventral prostate in males; uterus in females).
-
Remove any adhering connective and fat tissue.
-
Gently blot the organs on filter paper to remove excess fluid.
-
Weigh the organs immediately using an analytical balance.
-
Organ weights can be expressed as absolute weights or as a ratio to the final body weight.
-
5. Data Analysis
-
Statistical analysis should be performed to compare the treatment groups with the vehicle control group.
-
An unpaired t-test or one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) are appropriate for comparing group means.
-
A p-value of < 0.05 is typically considered statistically significant.
Reversibility of Effects
Studies have shown that the suppressive effects of this compound on the HPG axis are reversible after discontinuation of the drug. A recovery period of at least 14 days may be necessary to observe the return of gonadal function to baseline levels.
Disclaimer: These protocols are intended as a guideline. Researchers should adapt them to their specific experimental design and ensure that all procedures are approved by their institution's Animal Care and Use Committee.
References
- 1. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (this compound), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacological Overview of Degarelix and this compound in Advanced Prostate Cancer | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. biomedres.us [biomedres.us]
Application Notes: Relugolix as a Tool for Studying GnRH Signaling Pathways
Introduction
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that governs the reproductive axis.[1] Produced in the hypothalamus, GnRH stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis. The GnRH receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) family, and its activation initiates a cascade of intracellular signaling events crucial for reproductive health.[1] Dysregulation of this pathway is implicated in various hormone-dependent diseases.
Relugolix is a potent, orally active, non-peptide antagonist of the GnRH receptor.[3][4] Unlike GnRH agonists which cause an initial surge in LH and FSH before downregulating the pathway, this compound provides immediate and competitive antagonism, leading to a rapid reduction in gonadotropin and sex hormone levels. This distinct mechanism of action, combined with its oral bioavailability, makes this compound an invaluable tool for researchers, scientists, and drug development professionals studying the GnRH signaling pathway and its physiological consequences.
These application notes provide an overview of the GnRH signaling pathway, the mechanism of this compound, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action and Signaling Pathway
The GnRH receptor is primarily coupled to the Gq/11 family of G-proteins. Upon binding of GnRH, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC). This signaling cascade culminates in the synthesis and secretion of LH and FSH from pituitary gonadotrope cells.
This compound exerts its effect by competitively binding to GnRH receptors on the pituitary gland, thereby preventing endogenous GnRH from activating this downstream cascade. This blockade leads to a significant and rapid decrease in the secretion of LH and FSH, and consequently, a reduction in the production of testosterone in males and estrogen in females.
Quantitative Data Summary
This compound has been characterized extensively in both preclinical and clinical studies. The following tables summarize key quantitative data, demonstrating its potency and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (IC₅₀) | Human GnRH Receptor | 0.33 nM | |
| Monkey GnRH Receptor | 0.32 nM | ||
| Rat GnRH Receptor | 9800 nM | ||
| Binding Affinity (IC₅₀) | Human GnRH Receptor | 0.12 nM | |
| Functional Antagonism (IC₅₀) | GnRH-induced arachidonic acid release (CHO cells, 40% human serum) | 18 nM | |
| Functional Antagonism (IC₅₀) | GnRH-R induced Ca²⁺ flux (HEK293 cells) | 4.05 nM | |
| Dissociation Constant (Kd) | Human GnRH Receptor (TR-FRET assay) | 0.37 - 0.84 nM |
Table 2: In Vivo Hormonal Suppression with this compound
| Parameter | Population | Dosage | Result | Reference |
| Testosterone Suppression | Men with Advanced Prostate Cancer | 120 mg daily | 96.7% achieved sustained castration (<50 ng/dL) through 48 weeks. | |
| 56% achieved castration by Day 4. | ||||
| Estradiol Suppression | Premenopausal Women | 40 mg daily | Suppressed to postmenopausal levels (<20 pg/mL) within 24 hours. | |
| LH & FSH Suppression | Men and Women | 40 mg or more daily | Suppresses LH and FSH levels. | |
| Testosterone Recovery | Men with Advanced Prostate Cancer | 120 mg daily (discontinued after 48 weeks) | Mean testosterone levels recovered to 288.4 ng/dL 90 days after discontinuation. |
Experimental Protocols
Protocol 1: In Vitro Characterization of GnRH Receptor Antagonism using a Calcium Flux Assay
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting GnRH-induced intracellular calcium mobilization in cells expressing the human GnRH receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GnRH receptor (hGnRHR).
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Black, clear-bottom 96- or 384-well microplates.
-
This compound powder and appropriate solvent (e.g., DMSO).
-
GnRH agonist (e.g., Leuprolide).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture: Maintain hGnRHR-expressing cells according to standard cell culture protocols.
-
Cell Plating: Seed cells into black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove culture medium from the plates and add the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would span from 1 pM to 10 µM. Also, prepare a vehicle control (assay buffer with DMSO).
-
Antagonist Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add the prepared this compound dilutions and vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a GnRH agonist solution in assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration should be predetermined in separate experiments.
-
Signal Detection: Place the microplate into the fluorescent plate reader. Program the instrument to add the GnRH agonist solution to all wells simultaneously and immediately begin recording fluorescence intensity (e.g., every second for 2-3 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, setting the response of the vehicle control as 100% and a no-agonist control as 0%.
-
Plot the normalized response against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the GnRH-induced calcium response.
-
Protocol 2: In Vivo Assessment of HPG Axis Suppression in a Murine Model
This protocol outlines a procedure to evaluate the efficacy of orally administered this compound in suppressing gonadotropins and testosterone in a relevant animal model. Studies have utilized knock-in mice expressing the human GnRH receptor, as this compound has a low affinity for the rodent receptor.
Materials:
-
Male mice expressing the human GnRH receptor (hGnRHR knock-in).
-
Vehicle for dosing (e.g., 0.5% methylcellulose).
-
This compound powder.
-
Oral gavage needles.
-
Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes).
-
Centrifuge for plasma/serum separation.
-
ELISA kits for mouse LH, FSH, and testosterone.
-
Analytical balance and dissection tools for organ collection.
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg volume).
-
Baseline Measurement: Prior to the first dose, collect a baseline blood sample from each animal to determine initial hormone levels.
-
Randomization and Dosing: Randomly assign animals to a vehicle control group or a this compound treatment group. Administer the appropriate solution orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 4 hours, 24 hours, and weekly thereafter) to monitor the acute and chronic effects on hormone levels.
-
Hormone Analysis:
-
Process blood samples by centrifugation to obtain plasma or serum.
-
Store samples at -80°C until analysis.
-
Measure concentrations of LH, FSH, and testosterone using validated ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Compare mean hormone concentrations between the this compound and vehicle groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
Compare terminal organ weights between the groups.
-
Plot the hormone levels over time to visualize the onset, magnitude, and duration of suppression.
-
This protocol can be adapted to study hormone recovery by extending the study period after the final dose and continuing blood sampling.
References
Application of Relugolix in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] Its primary mechanism of action in the context of prostate cancer is to competitively bind to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a rapid and profound reduction in testicular testosterone production, a key driver of hormone-sensitive prostate cancer growth. While the systemic effects of this compound are well-documented, its direct effects on prostate cancer cell lines are an area of active research. This document provides an overview of the potential applications of this compound in in vitro studies using prostate cancer cell lines and offers detailed protocols for key experiments.
Mechanism of Action in Prostate Cancer
This compound acts as a potent antagonist of the GnRH receptor, which is primarily located on the pituitary gonadotrophs. By blocking the binding of endogenous GnRH, this compound prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The reduction in LH levels directly impacts the Leydig cells in the testes, leading to a significant decrease in testosterone synthesis. In hormone-sensitive prostate cancer, androgens like testosterone bind to the androgen receptor (AR), a nuclear transcription factor. The activated AR then translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival, such as prostate-specific antigen (PSA). By depleting systemic testosterone, this compound effectively inhibits this AR signaling pathway, leading to a reduction in tumor growth.
While the primary effect of this compound is systemic, some studies with other GnRH antagonists, such as Degarelix, suggest potential direct effects on prostate cancer cells, as GnRH receptors have been identified on these cells. These direct effects may include inhibition of cell proliferation and induction of apoptosis, independent of systemic testosterone levels.
Figure 1. Signaling pathway of this compound in prostate cancer.
Application in Prostate Cancer Cell Lines
This compound can be utilized in in vitro studies to investigate its direct effects on various prostate cancer cell lines, which represent different stages and characteristics of the disease:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a functional androgen receptor. This cell line is a suitable model to study the effects of androgen deprivation.
-
PC-3: An androgen-independent prostate cancer cell line derived from a bone metastasis. It does not express significant levels of AR.
-
DU145: An androgen-independent prostate cancer cell line derived from a brain metastasis. It is also AR-negative.
By using these cell lines, researchers can dissect the androgen-dependent and independent effects of this compound.
Quantitative Data Summary
Direct quantitative data on the effects of this compound on prostate cancer cell lines is limited in publicly available literature. The following table summarizes representative data for the GnRH antagonist Degarelix , which can be used as a reference for designing experiments with this compound.
| Cell Line | Assay | Compound | Concentration | Observed Effect | Reference |
| LNCaP | Cell Proliferation | Degarelix | 2x10⁻⁸ M - 10⁻⁵ M | ~15% to >60% reduction in cell growth | |
| PC-3 | Cell Proliferation | Degarelix | 2x10⁻⁸ M - 10⁻⁵ M | ~15% to >60% reduction in cell growth | |
| DU145 | Cell Proliferation | Degarelix | 10⁻¹⁰ M - 10⁻⁵ M | ~25% to >60% reduction in cell growth | |
| DU145 | Cell Migration | Degarelix | 10⁻¹¹ M | Inhibition of cell migration | |
| LNCaP | Apoptosis (Caspase 8 & 9) | Degarelix | Not specified | Significant increase in caspase 8 and 9 activation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on prostate cancer cell lines.
Cell Culture and Maintenance
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3, DU145)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3 and DU145)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. For LNCaP cells, which are weakly adherent, gentle handling is required.
-
For experiments investigating androgen-dependent effects, culture LNCaP cells in a phenol red-free medium supplemented with charcoal-stripped FBS for at least 48 hours prior to the experiment to deplete endogenous androgens.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
Prostate cancer cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range to test is 10⁻¹⁰ M to 10⁻⁵ M. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for AR and PSA Expression
This technique is used to detect and quantify the levels of specific proteins, such as the androgen receptor (AR) and prostate-specific antigen (PSA), in cell lysates.
Figure 3. Workflow for Western blot analysis.
Materials:
-
LNCaP cells
-
This compound
-
Dihydrotestosterone (DHT)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in phenol red-free medium with charcoal-stripped FBS for 48 hours.
-
Treat the cells with this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) in the presence or absence of a stimulating concentration of DHT (e.g., 1 nM) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound presents a valuable tool for in vitro research into the mechanisms of androgen deprivation therapy in prostate cancer. The protocols outlined in this document provide a framework for investigating its direct effects on prostate cancer cell lines, which can contribute to a better understanding of its therapeutic potential and the development of novel treatment strategies. While direct in vitro data for this compound is currently limited, studies on other GnRH antagonists suggest that it may have direct anti-proliferative and pro-apoptotic effects on prostate cancer cells, warranting further investigation.
References
Application Notes and Protocols for Clinical Trials with Oral GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting clinical trials for oral Gonadotropin-Releasing Hormone (GnRH) antagonists. The protocols outlined below are based on established clinical practices and data from various studies on compounds such as elagolix, relugolix, and linzagolix.[1][2][3]
Introduction to Oral GnRH Antagonists
Oral GnRH antagonists represent a significant advancement in the management of hormone-dependent gynecological conditions like endometriosis and uterine fibroids, as well as in certain cancers such as advanced prostate cancer.[4][5] Unlike GnRH agonists that cause an initial "flare" effect, GnRH antagonists competitively and reversibly bind to GnRH receptors in the pituitary gland, leading to a rapid, dose-dependent suppression of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) and, consequently, ovarian and testicular steroid production. This mechanism avoids the initial surge in hormone levels and allows for a quicker return of normal hormone function after discontinuation.
Core Principles of Clinical Trial Design
Clinical trials for oral GnRH antagonists should be designed to rigorously evaluate their efficacy, safety, and pharmacokinetic/pharmacodynamic profiles. Key considerations include patient population, study endpoints, duration of treatment, and the potential need for add-back therapy to mitigate hypoestrogenic side effects.
Target Indications and Patient Populations
-
Endometriosis: Premenopausal women (typically 18-49 years) with moderate-to-severe endometriosis-associated pain, often confirmed laparoscopically.
-
Uterine Fibroids: Premenopausal women with heavy menstrual bleeding associated with uterine fibroids.
-
Advanced Prostate Cancer: Men requiring androgen deprivation therapy.
-
In Vitro Fertilization (IVF): Women undergoing controlled ovarian stimulation to prevent a premature LH surge.
Key Efficacy Endpoints
Primary and secondary endpoints should be clearly defined and appropriate for the target indication.
Table 1: Common Efficacy Endpoints in Oral GnRH Antagonist Clinical Trials
| Indication | Primary Endpoint(s) | Secondary Endpoint(s) |
| Endometriosis | Reduction in dysmenorrhea and non-menstrual pelvic pain (NMPP) scores (e.g., on a Visual Analog Scale - VAS). | Reduction in dyspareunia, improvement in quality of life scores, reduction in analgesic use, incidence of amenorrhea. |
| Uterine Fibroids | Percentage of responders with reduced menstrual blood loss volume (<80 mL) and a significant reduction from baseline (e.g., ≥50%). | Reduction in uterine and fibroid volume, improvement in anemia, reduction in pelvic discomfort, amenorrhea rates. |
| Advanced Prostate Cancer | Achievement and maintenance of castrate levels of testosterone (<50 ng/dL). | Prostate-specific antigen (PSA) response, castration resistance-free survival. |
| IVF | Prevention of premature LH surge. | Number of mature oocytes retrieved, fertilization rate, clinical pregnancy rate. |
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific GnRH antagonist, indication, and phase of the clinical trial.
Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial for Endometriosis-Associated Pain
Objective: To evaluate the efficacy and safety of an oral GnRH antagonist in reducing moderate-to-severe pain associated with endometriosis.
Methodology:
-
Patient Screening and Enrollment:
-
Inclusion criteria: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis and moderate-to-severe dysmenorrhea and non-menstrual pelvic pain.
-
Exclusion criteria: Use of other hormonal treatments within a specified washout period, contraindications to GnRH antagonists, pregnancy or lactation.
-
-
Randomization and Blinding:
-
Participants are randomized in a 1:1:1 ratio to receive one of two doses of the oral GnRH antagonist (e.g., 150 mg once daily or 200 mg twice daily) or a placebo.
-
The study is conducted in a double-blind manner, where neither the participants nor the investigators know the treatment assignment.
-
-
Treatment Administration:
-
The investigational drug or placebo is administered orally for a predefined period, typically 24 weeks.
-
For longer-term studies, or with higher doses that induce significant hypoestrogenism, a low-dose "add-back" therapy (e.g., estradiol/norethindrone acetate) may be co-administered to mitigate side effects like bone mineral density loss and hot flushes.
-
-
Efficacy and Safety Assessments:
-
Efficacy: Pain scores (dysmenorrhea, NMPP, dyspareunia) are recorded daily by the participant using an electronic diary. Quality of life questionnaires are administered at baseline and specified follow-up visits.
-
Safety: Adverse events are monitored throughout the study. Bone mineral density (BMD) is assessed using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of treatment. Blood samples are collected for hormonal analysis (estradiol, LH, FSH) and other safety laboratory tests.
-
-
Data Analysis:
-
The primary analysis will compare the proportion of responders in the treatment groups to the placebo group at a prespecified time point (e.g., 12 or 24 weeks).
-
Statistical methods appropriate for the data type will be used to analyze secondary endpoints.
-
Protocol: Phase III, Randomized, Controlled Trial for Heavy Menstrual Bleeding due to Uterine Fibroids
Objective: To assess the efficacy and safety of an oral GnRH antagonist combination therapy in reducing heavy menstrual bleeding in women with uterine fibroids.
Methodology:
-
Patient Screening and Enrollment:
-
Inclusion criteria: Premenopausal women with uterine fibroids confirmed by ultrasound and a menstrual blood loss volume of ≥80 mL per cycle.
-
Exclusion criteria: Malignancy, abnormal uterine bleeding of unknown etiology, desire for immediate fertility.
-
-
Randomization and Blinding:
-
Participants are randomized to receive the oral GnRH antagonist in combination with add-back therapy or a placebo.
-
-
Treatment Administration:
-
The combination therapy or placebo is administered daily for up to 24 or 52 weeks.
-
-
Efficacy and Safety Assessments:
-
Efficacy: Menstrual blood loss is quantified using a validated method (e.g., alkaline hematin method). Participants also report on bleeding, pelvic discomfort, and quality of life. Uterine and fibroid volumes are measured by transvaginal ultrasound at baseline and end of treatment.
-
Safety: Monitoring of adverse events, BMD, and safety laboratory parameters as described for the endometriosis protocol.
-
-
Data Analysis:
-
The primary endpoint is the percentage of participants who achieve a response, defined as a menstrual blood loss volume of <80 mL and at least a 50% reduction from baseline.
-
Quantitative Data Summary
The following tables summarize representative data from clinical trials of oral GnRH antagonists.
Table 2: Efficacy of Elagolix in Endometriosis-Associated Pain (12-month extension study data)
| Endpoint | Elagolix 150 mg once daily | Elagolix 200 mg twice daily |
| Dysmenorrhea Response Rate | 52% | 78% |
| NMPP Response Rate | 67% | 69% |
| Dyspareunia Response Rate | 45% | 60% |
Table 3: Efficacy of this compound Combination Therapy for Heavy Menstrual Bleeding in Uterine Fibroids
| Endpoint | This compound + E2/NETA | This compound + delayed E2/NETA | Placebo |
| Mean Change in Bleeding & Pelvic Discomfort Score | -45 to -51.7 | -48.9 to -51.3 | -16.1 to -18.3 |
| Mean Blood Loss Reduction (mL) | -84.3 | -88.2 to -89.4 | -15.1 to -23.2 |
Table 4: Efficacy of this compound in Advanced Prostate Cancer (HERO Trial)
| Endpoint | This compound | Leuprolide |
| Castration-level Testosterone Achievement Rate | 96.7% | 88.3% |
| Median Time to Testosterone Suppression | 4 days | 29 days |
Visualizations
Signaling Pathway of GnRH Antagonists
Caption: Mechanism of action of oral GnRH antagonists.
Experimental Workflow for a Phase III Clinical Trial
Caption: Generalized workflow for a randomized controlled trial.
References
- 1. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Oral GnRh Antagonists in Patients With Uterine Fibroids: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of oral GnRH antagonists combined therapy in the management of symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Relugolix Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for the clinical development of relugolix combination therapy. This therapy combines a gonadotropin-releasing hormone (GnRH) receptor antagonist with hormonal add-back therapy to manage symptoms of uterine fibroids and endometriosis, and as a component of treatment for advanced prostate cancer.
Scientific Background
This compound is an orally active, non-peptide GnRH receptor antagonist.[1][2][3] By binding to and blocking GnRH receptors in the anterior pituitary gland, it reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a dose-dependent decrease in the production of ovarian hormones, estradiol and progesterone, in women, and testosterone in men.
While the reduction of these hormones is therapeutic for hormone-sensitive conditions, it can also lead to undesirable side effects associated with a hypoestrogenic state, such as bone mineral density (BMD) loss and vasomotor symptoms (e.g., hot flashes). To mitigate these effects in women, this compound is administered in combination with low-dose estradiol and a progestin, norethindrone acetate. This "add-back" therapy aims to provide the protective benefits of estrogen while the progestin protects the endometrium from the effects of unopposed estrogen.
In the context of prostate cancer, which is often dependent on androgens for growth, the testosterone-lowering effect of this compound is the primary therapeutic mechanism. It is being investigated in combination with other agents like androgen receptor pathway inhibitors (ARPIs) and radiation therapy to enhance anti-tumor activity.
Preclinical Experimental Design
Information regarding specific preclinical studies on the fixed-dose combination of this compound with estradiol and norethindrone acetate is not extensively available in the public domain. However, the development of this combination therapy is based on the well-established principles of GnRH antagonism and hormone add-back therapy, which have been evaluated in various preclinical models.
Typically, preclinical evaluation for such a combination would involve:
-
In vitro studies: To confirm the binding affinity and antagonist activity of this compound at the GnRH receptor and to assess the activity of estradiol and norethindrone acetate at their respective receptors.
-
In vivo studies in animal models:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Studies in relevant animal species (e.g., rodents, non-human primates) to determine the absorption, distribution, metabolism, and excretion (ADME) of each component of the combination therapy. PD studies would assess the degree of sex hormone suppression and the systemic levels of the add-back hormones.
-
Efficacy Models:
-
For uterine fibroids and endometriosis, surgically induced or xenograft models in animals like rodents or non-human primates could be used to evaluate the effect of the combination therapy on lesion size, growth, and associated markers.
-
-
Safety and Toxicology Studies: To assess the short-term and long-term safety of the combination therapy, including effects on bone mineral density, reproductive organs, and other potential target tissues.
-
Clinical Experimental Design
The clinical development of this compound combination therapy has been extensive, with large-scale Phase 3 trials for uterine fibroids and endometriosis, and ongoing studies in prostate cancer.
I. Uterine Fibroids and Endometriosis
The pivotal clinical trials for uterine fibroids (LIBERTY 1 & 2) and endometriosis (SPIRIT 1 & 2) followed a similar, robust experimental design.
A. Study Design:
The LIBERTY and SPIRIT trials were replicate, multinational, randomized, double-blind, placebo-controlled Phase 3 studies. Participants were randomized into three arms in a 1:1:1 ratio for a 24-week treatment period:
-
This compound Combination Therapy Group: Received a once-daily oral tablet containing this compound 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg.
-
Delayed this compound Combination Therapy Group: Received this compound 40 mg monotherapy for the first 12 weeks, followed by the this compound combination therapy for the subsequent 12 weeks.
-
Placebo Group: Received a placebo tablet once daily for 24 weeks.
Following the initial 24-week period, eligible participants could enroll in a long-term extension study to continue receiving the this compound combination therapy.
B. Participant Population:
-
Inclusion Criteria: Premenopausal women (18-50 years of age) with a confirmed diagnosis of uterine fibroids and heavy menstrual bleeding, or a diagnosis of endometriosis with moderate to severe pain.
-
Exclusion Criteria: Included conditions that would contraindicate the use of hormonal therapy, such as a history of thromboembolic events, hormone-sensitive malignancies, and osteoporosis.
C. Endpoints:
-
Primary Efficacy Endpoint:
-
Uterine Fibroids (LIBERTY): The proportion of women who achieved a menstrual blood loss (MBL) volume of less than 80 mL and at least a 50% reduction in MBL volume from baseline over the last 35 days of treatment.
-
Endometriosis (SPIRIT): The proportion of women who were responders for both dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.
-
-
Key Secondary Efficacy Endpoints:
-
Amenorrhea (absence of menstruation)
-
Reduction in pain (dysmenorrhea, non-menstrual pelvic pain, dyspareunia)
-
Improvement in anemia (for uterine fibroids)
-
Reduction in uterine and fibroid volume (for uterine fibroids)
-
Improvement in health-related quality of life
-
-
Safety Endpoints:
-
Incidence of adverse events
-
Changes in bone mineral density (BMD)
-
Quantitative Data Summary
| Indication | Study | Treatment Group | Primary Endpoint Responder Rate | Placebo Responder Rate | p-value |
| Uterine Fibroids | LIBERTY 1 | This compound Combination Therapy | 73% | 19% | <0.001 |
| Uterine Fibroids | LIBERTY 2 | This compound Combination Therapy | 71% | 15% | <0.001 |
| Endometriosis | SPIRIT 1 | This compound Combination Therapy | 75% (Dysmenorrhea) | 27% (Dysmenorrhea) | <0.0001 |
| Endometriosis | SPIRIT 2 | This compound Combination Therapy | 75% (Dysmenorrhea) | 30% (Dysmenorrhea) | <0.0001 |
| Safety Outcome | Study | Treatment Group | Mean Percent Change in Lumbar Spine BMD at Week 24 | Placebo Group |
| Bone Mineral Density | LIBERTY 1 & 2 | This compound Combination Therapy | Similar to placebo | - |
| Bone Mineral Density | SPIRIT 1 | This compound Combination Therapy | -0.70% | +0.21% |
| Bone Mineral Density | SPIRIT 2 | This compound Combination Therapy | -0.78% | +0.02% |
| Bone Mineral Density | LIBERTY (52 weeks) | This compound Combination Therapy | Preserved | N/A |
II. Advanced Prostate Cancer
The experimental design for this compound in prostate cancer involves its use as an androgen deprivation therapy (ADT), often in combination with other treatments.
A. Study Design:
Clinical trials have evaluated this compound in various settings:
-
Phase 2 and 3 trials: Investigating this compound in combination with radiation therapy for high-risk and very high-risk prostate cancer. These are often open-label or randomized controlled trials comparing the combination to standard of care.
-
Phase 1/1b trials: Assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in combination with androgen receptor pathway inhibitors (ARPIs) such as enzalutamide, abiraterone, apalutamide, and darolutamide.
B. Participant Population:
-
Inclusion Criteria: Men with a diagnosis of prostate cancer, with the specific stage (e.g., high-risk localized, metastatic, castration-resistant) depending on the trial.
-
Exclusion Criteria: Often include prior treatments that would confound the results, significant cardiovascular disease, or other comorbidities that would increase the risk of adverse events.
C. Endpoints:
-
Primary Endpoints:
-
Safety and tolerability of the combination therapy.
-
Efficacy measures such as the proportion of patients achieving and maintaining castrate levels of testosterone (e.g., < 50 ng/dL).
-
-
Secondary Endpoints:
-
Prostate-specific antigen (PSA) response rates.
-
Time to PSA progression.
-
Pharmacokinetic parameters of the combined drugs.
-
Overall survival and progression-free survival.
-
Quantitative Data Summary
| Indication | Study Phase | Combination Therapy | Key Finding |
| Advanced Prostate Cancer | Phase 1 | This compound + Abiraterone or Apalutamide | Favorable safety and tolerability profile; maintained castration levels of testosterone. |
| High-Risk Prostate Cancer | Phase 2 | This compound + Radiation Therapy | To evaluate the optimal duration of this compound with radiation. |
| Very High-Risk Prostate Cancer | Phase 2 | This compound + Enzalutamide + Radiation Therapy | To test the efficacy of the combination. |
Experimental Protocols
Measurement of Menstrual Blood Loss (MBL)
Method: Alkaline Hematin Method
This is considered the gold standard for quantifying MBL in clinical trials.
Protocol:
-
Sample Collection: Participants are provided with all necessary sanitary products (pads and tampons) and instructed to collect all used products during their menstrual cycle.
-
Extraction: The collected sanitary products are soaked in a 5% sodium hydroxide (NaOH) solution. This converts the hemoglobin in the blood to alkaline hematin, which has a characteristic brown color.
-
Quantification: The concentration of alkaline hematin in the NaOH solution is measured using a spectrophotometer at a wavelength of 550 nm.
-
Calculation: A standard curve is generated using known volumes of the participant's own blood. The absorbance of the samples is compared to the standard curve to calculate the total volume of blood lost during the menstrual cycle.
Assessment of Bone Mineral Density (BMD)
Method: Dual-Energy X-ray Absorptiometry (DXA)
DXA is the most widely used and validated technique for measuring BMD.
Protocol:
-
Scan Acquisition: Participants undergo DXA scans of the lumbar spine (L1-L4) and total hip at baseline and at specified follow-up time points (e.g., week 24, 52).
-
Quality Control: Scanners are calibrated daily, and standardized procedures for patient positioning and scan analysis are followed to ensure accuracy and precision.
-
Data Analysis: Specialized software is used to calculate the bone mineral content (g) and bone area (cm²) to determine the areal BMD (g/cm²). Changes in BMD from baseline are calculated to assess the impact of the treatment.
Assessment of Health-Related Quality of Life (HRQoL)
Method: Validated Patient-Reported Outcome (PRO) Questionnaires
-
Uterine Fibroids: Uterine Fibroid Symptom and Quality of Life (UFS-QoL) questionnaire.
-
Endometriosis: Endometriosis Health Profile-30 (EHP-30) questionnaire.
Protocol:
-
Administration: Participants complete the respective questionnaires at baseline and at specified follow-up visits.
-
Scoring: The questionnaires consist of multiple domains (e.g., symptom severity, pain, emotional well-being, social support). Responses are scored on a Likert scale, and the scores for each domain are transformed to a 0-100 scale, where a higher score typically indicates a worse health status.
-
Analysis: Changes in scores from baseline are analyzed to evaluate the impact of the treatment on the participants' quality of life.
Measurement of Testosterone and PSA in Prostate Cancer
Method: Immunoassays
Protocol:
-
Sample Collection: Blood samples are collected from participants at baseline and at regular intervals throughout the study.
-
Hormone and Marker Analysis: Serum levels of testosterone and PSA are measured using validated immunoassays (e.g., chemiluminescent immunoassay).
-
Data Interpretation: Testosterone levels are monitored to ensure they remain in the castrate range (< 50 ng/dL). PSA levels are monitored to assess the anti-tumor response to the treatment.
Visualizations
Caption: Signaling pathway of this compound action.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of Relugolix in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of relugolix in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a Biopharmaceutics Classification System (BCS) Class IV compound, stems from two main physicochemical properties:
-
Low Aqueous Solubility: this compound dissolves poorly in water, which is a prerequisite for absorption in the gastrointestinal tract.
-
Low Intestinal Permeability: The ability of this compound to pass through the intestinal wall into the bloodstream is limited.
Furthermore, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. This protein is present in the intestinal lining and actively pumps this compound that has been absorbed back into the intestinal lumen, further reducing its net absorption. The presence of food, particularly high-fat meals, has also been shown to decrease the oral bioavailability of this compound.
Q2: What experimental strategies can be employed to improve the solubility of this compound?
A2: Several formulation strategies can be investigated to enhance the solubility of this compound in a laboratory setting:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Nanoparticle Formation: Reducing the particle size of this compound to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, leading to faster dissolution.
-
Complexation: The use of cyclodextrins to form inclusion complexes can encapsulate the hydrophobic this compound molecule, enhancing its apparent solubility.
-
Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (S-SMEDDS) can pre-dissolve this compound in a lipid-based carrier, which then forms a microemulsion in the gastrointestinal fluid, facilitating absorption.
Q3: How can the intestinal permeability of this compound be enhanced in experiments?
A3: Improving the permeability of this compound often involves overcoming the P-gp efflux. This can be achieved by:
-
Co-administration with P-gp Inhibitors: Using known P-gp inhibitors can block the efflux pump, thereby increasing the intracellular concentration of this compound in intestinal cells and its subsequent passage into the bloodstream.
-
Formulation with Excipients having P-gp Inhibitory Activity: Certain surfactants and polymers used in formulations, such as those in S-SMEDDS, can themselves inhibit P-gp function.
Q4: What in vitro models are suitable for screening the effectiveness of new this compound formulations?
A4: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to the intestinal epithelium, is a widely accepted in vitro model. Caco-2 cell monolayers can be used to assess both the passive permeability of this compound and the extent of P-gp-mediated efflux by measuring bidirectional transport (apical-to-basolateral and basolateral-to-apical).
Q5: What animal models are appropriate for in vivo pharmacokinetic studies of this compound?
A5: Rodent models, particularly rats, are commonly used for initial in vivo pharmacokinetic screening of new oral formulations of this compound. For more comprehensive studies, larger animal models such as Beagle dogs can also be employed. These studies are essential to determine key pharmacokinetic parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and ultimately, the relative bioavailability of the new formulation compared to a control (e.g., a simple suspension of this compound).
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Concentration in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step |
| Poor wetting of the drug powder | Incorporate a small amount of a suitable surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) into the dissolution medium. |
| Drug precipitation over time | Ensure the dissolution medium has sufficient sink conditions. This may involve increasing the volume of the medium or using a medium with a higher solubilizing capacity (e.g., containing a certain percentage of a co-solvent or surfactant). |
| Inadequate agitation | Optimize the stirring speed (RPM) of the dissolution apparatus to ensure proper mixing without causing excessive foaming. |
| Formulation instability | For advanced formulations like solid dispersions or nanosuspensions, assess their physical stability over time to ensure the drug does not recrystallize. |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assays, Indicating P-gp Efflux
| Potential Cause | Troubleshooting Step |
| This compound is a strong P-gp substrate | This is an inherent property of the drug. The goal is to overcome this with formulation or co-administration strategies. |
| Suboptimal concentration of P-gp inhibitor | If co-administering a P-gp inhibitor, perform a dose-response study to determine the optimal concentration that effectively inhibits P-gp without causing cytotoxicity to the Caco-2 cells. |
| Formulation does not effectively inhibit P-gp | If using a formulation designed to inhibit P-gp, evaluate the P-gp inhibitory potential of the individual excipients used in the formulation. Consider reformulating with excipients known for their P-gp inhibitory effects. |
| High expression of P-gp in Caco-2 cells | Ensure the Caco-2 cell monolayers are used at a consistent passage number and are fully differentiated (typically 21 days post-seeding) to have consistent P-gp expression. |
Quantitative Data Summary
The following table summarizes experimental data from a study on a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) for this compound, demonstrating a successful approach to enhancing its bioavailability.
| Parameter | This compound Suspension (Control) | This compound S-SMEDDS |
| In Vitro Drug Release (at 120 min) | ~15% | > 90% |
| Caco-2 Cell Uptake (relative to control) | 1 | 3.5-fold increase |
| AUC (0-t) in rats (ng·h/mL) | 285.4 ± 65.2 | 876.3 ± 154.7 |
| Cmax in rats (ng/mL) | 45.8 ± 10.3 | 128.6 ± 25.1 |
| Tmax in rats (h) | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Relative Bioavailability | 100% | ~307% |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)
Objective: To prepare a solid oral dosage form of this compound with enhanced dissolution and bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Solid carrier (e.g., fumed silica, such as Aerosil 200)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct pseudo-ternary phase diagrams. The area of the microemulsion region in the diagram will indicate the self-microemulsifying efficiency.
-
Preparation of Liquid SMEDDS (L-SMEDDS): Based on the phase diagrams, prepare the L-SMEDDS by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial. Mix the components thoroughly using a magnetic stirrer until a clear and homogenous solution is formed. Add the required amount of this compound and continue stirring until it is completely dissolved.
-
Preparation of Solid SMEDDS (S-SMEDDS): Slowly add the prepared L-SMEDDS to a measured amount of the solid carrier (e.g., fumed silica) in a mortar. Mix thoroughly with a pestle until a uniform, free-flowing powder is obtained.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the permeability of a new this compound formulation and assess its potential to overcome P-gp efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation and control (e.g., this compound in HBSS)
-
P-gp inhibitor (e.g., verapamil) as a positive control for efflux inhibition
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells under standard conditions (37°C, 5% CO2). Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Monolayer Differentiation and Integrity Check: Allow the cells to grow and differentiate for 21 days, changing the medium every 2-3 days. Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B to A): a. Follow the same initial steps as the A to B experiment. b. Add the this compound formulation to the basolateral (donor) compartment. c. Add fresh HBSS to the apical (receiver) compartment. d. Collect samples from the apical compartment at the same time points.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A to B and B to A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER significantly greater than 1 suggests P-gp mediated efflux.
-
Visualizations
This compound Mechanism of Action: GnRH Receptor Antagonism
Caption: this compound competitively antagonizes the GnRH receptor, blocking downstream signaling.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: A stepwise workflow for developing and testing new this compound formulations.
Optimizing Relugolix Loading Dose for Rapid Testosterone Suppression: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the loading dose of relugolix to achieve rapid testosterone suppression. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended loading dose of this compound for rapid testosterone suppression?
The recommended and approved dosing regimen for this compound is a single 360 mg loading dose administered orally on the first day of treatment.[1][2][3][4] This is followed by a 120 mg maintenance dose taken orally once daily.[1]
Q2: Why is a loading dose necessary for this compound?
A loading dose is administered to rapidly achieve therapeutic plasma concentrations of this compound. This ensures a swift onset of action, leading to a more immediate suppression of testosterone levels. The 360 mg loading dose is designed to quickly saturate the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland, effectively blocking the downstream signaling that leads to testosterone production.
Q3: How quickly can I expect to see testosterone suppression after the loading dose?
Clinical studies have demonstrated a rapid decline in serum testosterone levels following the 360 mg loading dose of this compound.
-
Castration Levels (< 50 ng/dL): Median simulated testosterone concentrations are predicted to reach castration levels by day 2. In a pivotal phase 3 trial, 56% of patients achieved castration levels by the first sampling timepoint on Day 4. By day 15, 98.7% of patients receiving this compound had reached castration levels.
-
Profound Castration Levels (< 20 ng/dL): The median time to achieve profound castration was 15 days in the this compound group. Simulations predict that profound castration levels are reached by day 9.
Q4: Are there alternative loading dose regimens that have been investigated?
Phase 1 studies in healthy males explored various loading doses. Loading doses up to 360 mg on day 1, or 360 mg on day 1 followed by 240 mg on day 2, were shown to reduce the time to achieve castrate testosterone levels from ≥7 days to <3 days. However, the single 360 mg loading dose followed by a 120 mg daily maintenance dose is the approved and recommended regimen for clinical use.
Troubleshooting Guide
Issue: Slower than expected testosterone suppression.
-
Confirm Dosing Adherence: Ensure the patient received the full 360 mg loading dose and is compliant with the daily 120 mg maintenance dose.
-
Assess for Drug Interactions: Co-administration of this compound with P-glycoprotein (P-gp) inhibitors or combined P-gp and strong CYP3A inducers can alter this compound exposure.
-
P-gp inhibitors: If co-administration is unavoidable, this compound should be taken first, with at least a 6-hour separation.
-
Combined P-gp and strong CYP3A inducers: Co-administration should be avoided. If necessary, the this compound dose should be increased to 240 mg once daily.
-
-
Evaluate Baseline Testosterone Levels: While studies have shown this compound to be effective regardless of baseline testosterone levels, very high baseline levels might theoretically take slightly longer to suppress to castration levels.
Issue: Questions regarding treatment interruption.
If treatment with this compound is interrupted for more than 7 days, it is recommended to restart with a 360 mg loading dose on the first day, followed by the 120 mg daily maintenance dose.
Data Summary
The following tables summarize the key quantitative data from clinical trials regarding the efficacy of the 360 mg this compound loading dose.
Table 1: Time to Achieve Castration and Profound Castration with this compound
| Parameter | Time to Achieve | Percentage of Patients | Study |
| Castration Level (< 50 ng/dL) | Day 4 | 56% | HERO |
| Day 15 | 98.7% | HERO | |
| Profound Castration Level (< 20 ng/dL) | Day 15 | 78.4% | HERO |
| Day 29 through Week 49 | 81.6% (maintained) | HERO |
Table 2: Comparison of Testosterone Suppression: this compound vs. Leuprolide
| Timepoint | Parameter | This compound | Leuprolide | Study |
| Day 4 | Cumulative Probability of Castration (< 50 ng/dL) | 56% | 0% | HERO |
| Day 15 | Cumulative Probability of Castration (< 50 ng/dL) | 98.7% | 12% | HERO |
| Day 15 | Testosterone Suppression to ≤ 20 ng/dL | 78.4% | 1% | HERO |
| Day 29 - Week 48 | Sustained Castration Rate | 96.7% | 88.8% | HERO |
Experimental Protocols
HERO Study (Phase 3)
-
Objective: To evaluate the safety and efficacy of oral this compound versus leuprolide acetate for androgen deprivation therapy in men with advanced prostate cancer.
-
Design: Multicenter, randomized, open-label, parallel-group trial.
-
Patient Population: Men with advanced prostate cancer who were candidates for at least one year of continuous androgen deprivation therapy.
-
Dosing Regimen:
-
This compound Arm: 360 mg oral loading dose on day 1, followed by 120 mg orally once daily for 48 weeks.
-
Leuprolide Arm: 22.5 mg (or 11.25 mg in Japan and Taiwan) depot injections every 3 months for 48 weeks.
-
-
Key Assessments:
-
Serum testosterone levels were measured at screening, day 1, 4, 8, 15, 29, and then every 4 weeks until the end of treatment.
-
The primary endpoint was the sustained castration rate (testosterone < 50 ng/dL) from day 29 through week 48.
-
Visualizations
Caption: this compound blocks GnRH receptors in the pituitary, inhibiting testosterone production.
Caption: Workflow for a clinical trial investigating this compound loading dose efficacy.
References
- 1. Population PK and Semimechanistic PK/PD Modeling and Simulation of this compound Effects on Testosterone Suppression in Men with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population PK and Semimechanistic PK/PD Modeling and Simulation of this compound Effects on Testosterone Suppression in Men with Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgovyx.com [orgovyx.com]
- 4. Orgovyx (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Impact of Food on Relugolix Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the absorption of Relugolix in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the overall effect of food on the absorption of this compound?
A1: The administration of this compound with a high-fat, high-calorie meal results in no clinically meaningful differences in its pharmacokinetics.[1][2][3][4] While some data suggests a potential decrease in bioavailability, regulatory agencies have concluded that these changes are not clinically significant.[3]
Q2: Has a formal food effect study been conducted for this compound?
A2: Yes, a dedicated food effect study was conducted to assess the impact of a high-calorie, high-fat meal on the pharmacokinetics of this compound.
Q3: What was the composition of the meal used in the food effect study?
A3: The study utilized a high-calorie, high-fat meal consisting of approximately 800 to 1000 calories. The caloric distribution was about 500 calories from fat, 220 from carbohydrates, and 124 from protein.
Q4: What were the quantitative effects of this meal on this compound's pharmacokinetic (PK) parameters?
A4: Following the administration of a single 120 mg dose of this compound with a high-calorie, high-fat meal, the area under the concentration-time curve (AUC₀-∞) decreased by 19% and the maximum plasma concentration (Cmax) decreased by 21%.
Troubleshooting Guide
Issue 1: Conflicting reports on the magnitude of the food effect on this compound bioavailability.
-
Problem: Some sources suggest a significant decrease (around 50%) in this compound bioavailability with food, while regulatory documents state no clinically meaningful effect.
-
Troubleshooting Steps:
-
Prioritize Regulatory Data: Rely on the official prescribing information from regulatory bodies like the FDA and EMA for the most accurate and clinically relevant information. These documents are based on a complete review of the available data.
-
Consider "Clinically Meaningful": The term "clinically meaningful" is a regulatory interpretation. A statistically significant change in pharmacokinetic parameters may not be deemed clinically relevant if it does not impact the drug's efficacy or safety profile. The observed decreases of 19% in AUC and 21% in Cmax for this compound were not considered to be clinically significant.
-
Review Study Design: If accessing primary study data, critically evaluate the study design, including the type of meal administered and the statistical analysis plan.
-
Issue 2: High variability in pharmacokinetic data in a food effect study of this compound.
-
Troubleshooting Steps:
-
Standardize Meal Composition and Timing: Ensure strict adherence to the standardized high-fat, high-calorie meal for all subjects. The timing of the meal in relation to drug administration must be consistent.
-
Control Subject-Specific Factors: Factors such as genetics, gastrointestinal motility, and concomitant medications can influence drug absorption. Screen subjects carefully and document any potential confounding factors. This compound is a substrate for P-glycoprotein (P-gp), and its absorption can be affected by P-gp inhibitors or inducers.
-
Optimize Blood Sampling Schedule: An adequate blood sampling schedule is crucial to accurately capture the absorption profile, especially the Cmax and the initial absorption phase.
-
Validate Bioanalytical Methods: Ensure the analytical method for quantifying this compound in plasma is validated for sensitivity, specificity, accuracy, and precision.
-
Data Presentation
Table 1: Summary of Food Effect on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Fed State (High-Fat Meal) | Fasted State | % Change | Clinical Significance |
| AUC₀-∞ | Decreased by 19% | Reference | -19% | Not Clinically Meaningful |
| Cmax | Decreased by 21% | Reference | -21% | Not Clinically Meaningful |
| Tmax | Median of 2.25 hours (range 0.5 to 5.0 hours) in the fasted state. Data for the fed state is not specified in the provided results. | Not specified in the provided results. | - | - |
Note: The percentage change is based on data from the European Medicines Agency, where a single 120 mg dose was administered.
Experimental Protocols
Protocol: Single-Dose, Crossover Food Effect Study for this compound
-
Study Design: A randomized, open-label, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatment Periods:
-
Period 1: Subjects are randomized to receive either Treatment A (this compound under fasted conditions) or Treatment B (this compound under fed conditions).
-
Washout Period: A sufficient washout period between doses to ensure complete elimination of the drug.
-
Period 2: Subjects receive the alternate treatment.
-
-
Drug Administration:
-
Fasted State (Treatment A): A single oral dose of this compound is administered after an overnight fast of at least 10 hours.
-
Fed State (Treatment B): A single oral dose of this compound is administered 30 minutes after the start of a standardized high-fat, high-calorie meal.
-
-
Standardized Meal:
-
Caloric Content: 800-1000 kcal.
-
Composition: Approximately 50% of total calories from fat, with the remainder from carbohydrates and protein.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (AUC₀-t, AUC₀-∞, Cmax, and Tmax) are calculated for both treatment conditions. Statistical analysis is performed to compare the parameters between the fed and fasted states.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
References
Relugolix In Vitro Drug-Drug Interaction Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of in vitro drug-drug interaction (DDI) studies for the gonadotropin-releasing hormone (GnRH) receptor antagonist, relugolix. The information is presented in a question-and-answer format to directly address potential issues and guide researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound identified in in vitro studies?
A1: In vitro studies have demonstrated that this compound is metabolized primarily by the cytochrome P450 (CYP) enzymes CYP3A, with a lesser contribution from CYP2C8.[1]
Q2: Does this compound have the potential to induce CYP enzymes in vitro?
A2: Yes, in vitro studies have shown that this compound is an inducer of CYP3A and CYP2B6. It is not an inducer of CYP1A2.[1] However, a clinical study with the sensitive CYP3A substrate midazolam showed no clinically significant impact, suggesting the in vitro induction may not translate to a clinical effect.[1]
Q3: What is the in vitro inhibitory potential of this compound on major drug-metabolizing enzymes?
A3: In vitro screening has indicated that this compound is not an inhibitor of the following major CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[1]
Q4: Does this compound interact with major drug transporters in vitro?
A4: Yes, in vitro studies have identified this compound as an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] However, based on IC50 results, this compound is not expected to cause clinically relevant inhibition of P-gp. This compound is a substrate of P-gp, but not BCRP. It is not an inhibitor of OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, or MATE2-K.
Q5: Is there any information on the potential for this compound to inhibit UGT1A1?
A5: Currently, there is no publicly available in vitro data specifically evaluating the inhibitory potential of this compound on the UGT1A1 enzyme.
Troubleshooting Experimental Issues
Issue 1: High variability in CYP induction results with this compound.
-
Possible Cause: Inconsistent hepatocyte viability or confluency.
-
Troubleshooting Tip: Ensure consistent cell seeding density and monitor cell health throughout the experiment. Use a positive control inducer (e.g., rifampicin for CYP3A4) to verify assay performance.
Issue 2: Difficulty in determining a clear IC50 value for P-gp or BCRP inhibition by this compound.
-
Possible Cause: this compound solubility issues at higher concentrations or non-specific binding to assay components.
-
Troubleshooting Tip: Visually inspect for precipitation at high concentrations. Consider using a different assay format, such as a vesicular transport assay, which may be less susceptible to non-specific binding.
Quantitative Data Summary
The following tables summarize the available in vitro drug-drug interaction data for this compound. Note: Specific quantitative values for IC50 and fold induction are not publicly available in the reviewed documents. The tables reflect the qualitative findings.
Table 1: In Vitro CYP Induction Potential of this compound
| CYP Isoform | Induction Potential |
| CYP1A2 | No induction observed |
| CYP2B6 | Inducer |
| CYP3A4 | Inducer |
Table 2: In Vitro Transporter Interaction Profile of this compound
| Transporter | Substrate Status | Inhibition Potential |
| P-gp | Substrate | Inhibitor (Not clinically relevant) |
| BCRP | Not a substrate | Inhibitor |
Detailed Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following are generalized, industry-standard methodologies for the key in vitro DDI assays.
CYP Induction Assay (Hepatocytes)
This protocol outlines a typical experiment to assess the potential of a test compound to induce CYP enzymes in cultured human hepatocytes.
P-gp/BCRP Inhibition Assay (Transwell Assay)
This workflow describes a common method to evaluate the inhibitory potential of a compound on efflux transporters like P-gp and BCRP using a Transwell system with polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1/BCRP).
Signaling Pathway for CYP3A4 Induction
This diagram illustrates the general signaling pathway for pregnane X receptor (PXR)-mediated induction of CYP3A4, which is relevant to the in vitro findings for this compound.
References
Addressing potential Relugolix off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relugolix. The information herein is designed to help address potential issues related to off-target effects during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonpeptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It competitively binds to GnRH receptors in the anterior pituitary gland.[3] This action blocks the endogenous GnRH from binding and activating the receptor, which in turn prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] The subsequent reduction in circulating LH and FSH leads to a suppression of testosterone production in males and estrogen production in females.
Q2: My assay is showing an unexpected result that doesn't seem related to GnRH receptor antagonism. Could this be an off-target effect of this compound?
While this compound is highly selective for the GnRH receptor, off-target effects can occur, particularly at higher concentrations. Potential off-target activities of this compound include interactions with drug-metabolizing enzymes and transporters. Specifically, this compound has been identified as an inducer of Cytochrome P450 3A (CYP3A) and Cytochrome P450 2B6 (CYP2B6), and an inhibitor of Breast Cancer Resistance Protein (BCRP) and P-Glycoprotein (P-gp). If your assay system involves other compounds, these interactions could alter their metabolism or transport, leading to unexpected results. Additionally, like some other androgen deprivation therapies, this compound has been associated with QT/QTc interval prolongation, suggesting potential effects on cardiac ion channels.
Q3: I am observing lower-than-expected efficacy of another compound in my co-culture assay when this compound is present. What could be the cause?
This could be due to the induction of CYP3A4 by this compound. If the other compound is a substrate of CYP3A4, this compound could be increasing its metabolism, thereby reducing its effective concentration and apparent efficacy. Another possibility is the inhibition of the P-gp transporter by this compound. If your compound of interest is a P-gp substrate, its transport across cell membranes could be altered. It is recommended to verify if your compound is a substrate for these enzymes or transporters.
Q4: How can I confirm that the observed effect in my assay is a direct result of GnRH receptor antagonism by this compound?
To confirm the on-target effect of this compound, you can perform several control experiments:
-
Use a GnRH receptor knockout/knockdown cell line: If the effect disappears in cells lacking the GnRH receptor, it is likely an on-target effect.
-
Co-administration with a GnRH agonist: In a functional assay, pre-treatment with a saturating concentration of a GnRH agonist should prevent the antagonistic effect of this compound if it is acting on the GnRH receptor.
-
Dose-response curve: A classic sigmoidal dose-response curve for this compound's effect on a known GnRH-mediated pathway (e.g., inositol phosphate production or calcium mobilization) would support an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target effects on drug metabolism.
-
Troubleshooting Step: If your assay involves other small molecules, consider if they are substrates for CYP3A4 or CYP2B6. This compound's induction of these enzymes could be altering the concentration of your other compounds.
-
Solution: Use a known inhibitor of CYP3A4 (e.g., ketoconazole) or CYP2B6 (e.g., ticlopidine) to see if the unexpected effect is reversed. Alternatively, quantify the concentration of the other compounds in the presence and absence of this compound using methods like LC-MS/MS.
-
-
Possible Cause 2: Off-target effects on drug transporters.
-
Troubleshooting Step: If your cells express P-gp or BCRP, this compound could be inhibiting the transport of other substrates.
-
Solution: Use a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Ko143) as a positive control to see if it phenocopies the effect of this compound.
-
-
Possible Cause 3: Non-specific binding at high concentrations.
-
Troubleshooting Step: High concentrations of any compound can lead to non-specific interactions.
-
Solution: Perform a careful dose-response study. The on-target effects of this compound on the GnRH receptor should occur at concentrations consistent with its known binding affinity (IC50 in the sub-nanomolar range). Effects observed only at micromolar concentrations are more likely to be off-target.
-
Issue 2: Difficulty in replicating testosterone/estradiol suppression in vivo.
-
Possible Cause 1: Drug-drug interactions.
-
Troubleshooting Step: If the animal model is being treated with other drugs, check if they are strong inducers of CYP3A or P-gp.
-
Solution: Co-administration of this compound with strong CYP3A and P-gp inducers (e.g., rifampin) can decrease the plasma concentration of this compound, potentially reducing its efficacy. If possible, avoid co-administration or adjust the timing of administration.
-
-
Possible Cause 2: Issues with oral administration.
-
Troubleshooting Step: this compound is administered orally and its absolute bioavailability is approximately 12%. Inconsistent dosing or issues with absorption in the animal model can lead to variable results.
-
Solution: Ensure consistent oral gavage technique. For initial studies, it may be beneficial to measure plasma concentrations of this compound to confirm exposure.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| On-Target Activity | |||
| GnRH Receptor Binding Affinity (IC50) | 0.08 nM | CHO cells | |
| Inhibition of Arachidonic Acid Release (IC50) | 0.33 nM | CHO cells | |
| Pharmacokinetics & Metabolism | |||
| Plasma Protein Binding | 68-71% | Human | |
| Absolute Bioavailability | ~12% | Human | |
| Primary Metabolizing Enzymes | CYP3A, CYP2C8 | Human | |
| Off-Target Interactions | |||
| P-gp and moderate CYP3A inhibitor (erythromycin) effect on this compound | 6.2-fold increase in AUC and Cmax | Human | |
| P-gp and strong CYP3A inducer (rifampin) effect on this compound | 5.2-fold decrease in AUC and 2.3-fold decrease in Cmax | Human |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GnRH Receptor
This assay determines the binding affinity (Ki) of this compound for the GnRH receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GnRH receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin) to each well.
-
Add increasing concentrations of unlabeled this compound (competitor) to different wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled GnRH).
-
Add the membrane preparation to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Stop the reaction by rapid vacuum filtration through a glass fiber filter plate, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for GnRH Receptor Function
This assay measures the ability of this compound to antagonize GnRH-induced intracellular calcium mobilization.
-
Cell Preparation:
-
Plate CHO-K1 or other suitable cells expressing the human GnRH receptor in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate for 1 hour at 37°C in the dark to allow for dye loading.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a specified pre-treatment time.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add a fixed concentration of a GnRH agonist (e.g., LHRH) to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Plot the peak response against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the GnRH-induced calcium response.
-
Visualizations
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for investigating potential this compound off-target effects.
Caption: Logical decision tree for troubleshooting unexpected assay results with this compound.
References
- 1. Profile of this compound in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Relugolix experiments
Welcome to the technical support center for Relugolix experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It competitively binds to GnRH receptors in the anterior pituitary gland.[1] This binding inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of downstream sex hormones such as testosterone in males and estrogen in females.[1] Unlike GnRH agonists, this compound does not cause an initial surge in hormone levels.
Q2: In what solvents can I dissolve this compound for in vitro experiments?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that the final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For animal studies, a solid self-microemulsifying drug delivery system (S-SMEDDS) has been used to improve oral bioavailability.
Q3: What are the known binding affinities (IC50) for this compound?
In Chinese Hamster Ovary (CHO) cells expressing the human GnRH receptor, this compound has shown high binding affinity. The IC50 for binding affinity to the human GnRH receptor is approximately 0.33 nM, and for the monkey receptor, it is 0.32 nM. Another study reported an IC50 of 0.08 nM for binding affinity to the LHRH receptor in CHO cells.
Q4: Are there known drug-drug interactions that could affect my in vitro experiments?
Yes, this compound is a substrate for cytochrome P450 enzymes, primarily CYP3A and to a lesser extent, CYP2C8. It is also a substrate for the P-glycoprotein (P-gp) efflux transporter. Therefore, co-administration with inhibitors or inducers of these proteins can alter the effective concentration of this compound. For example, co-administration with erythromycin, a P-gp and moderate CYP3A inhibitor, significantly increases this compound exposure. Conversely, rifampin, a P-gp and strong CYP3A inducer, decreases its exposure. When designing experiments, it is crucial to consider any other compounds in your system that might interact with these pathways.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell-Based Assay Results
High variability in cell-based assays can stem from several factors. Here’s a logical approach to troubleshooting this issue.
Troubleshooting Workflow for High Variability
Caption: A step-by-step guide to troubleshooting high variability in cell-based assays.
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
This compound Preparation and Storage:
-
Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Ensure rapid and thorough mixing to prevent precipitation. Some compounds can be unstable in aqueous media over time.
-
-
Assay Conditions:
-
Incubation Time: Use a consistent incubation time for all experiments.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can affect the final readout.
-
Serum Concentration: Be aware that serum proteins can bind to small molecules, potentially reducing their effective concentration. If possible, conduct experiments under consistent serum conditions.
-
Issue 2: Lower Than Expected Potency (High IC50)
If this compound appears less potent than expected, consider the following factors.
Factors Affecting this compound Potency
Caption: Key areas to investigate when observing lower than expected potency of this compound.
-
Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its identity and purity using analytical methods.
-
Receptor Expression: Confirm that your cell line expresses the GnRH receptor at sufficient levels. Low receptor expression will lead to a reduced response.
-
Assay Duration and Endpoint: The observed IC50 can be dependent on the duration of the assay and the endpoint being measured. Ensure your assay is designed to capture the biological effect of interest within an appropriate timeframe.
-
Presence of Antagonistic Substances: Check if any components of your cell culture medium or other treatments are interfering with this compound binding.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on the proliferation of a cancer cell line expressing the GnRH receptor.
Cell Proliferation Assay Workflow
Caption: A standard workflow for conducting an in vitro cell proliferation assay with this compound.
Materials:
-
GnRH receptor-expressing cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period of 48 to 72 hours, or a time point determined to be optimal for your specific cell line and assay.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: GnRH Receptor Binding Assay
This is a generalized protocol for a competitive binding assay to determine the affinity of this compound for the GnRH receptor.
Materials:
-
Cell membranes or whole cells expressing the GnRH receptor
-
Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist)
-
Unlabeled this compound
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled GnRH analog, and varying concentrations of unlabeled this compound in the binding buffer. Include a control for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled GnRH agonist).
-
Incubation: Incubate the mixture at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be converted to a Ki (inhibition constant).
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (IC50) | 0.33 nM | CHO cells (human GnRH receptor) | |
| 0.32 nM | CHO cells (monkey GnRH receptor) | ||
| 0.08 nM | CHO cells (LHRH receptor) | ||
| Inhibition of Arachidonic Acid Release (IC50) | 0.33 nM | CHO cells | |
| Mean Effective Half-life | 25 hours | In vivo (human) | |
| Terminal Elimination Half-life | 60.8 hours | In vivo (human) |
Signaling Pathway
This compound acts by blocking the GnRH receptor, which is a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor typically activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that result in the release of LH and FSH. This compound prevents this initial activation step.
This compound Mechanism of Action
Caption: Simplified signaling pathway showing how this compound blocks the GnRH receptor.
References
Relugolix in Solution: A Technical Guide to Long-Term Stability for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term stability of Relugolix in solutions commonly used in laboratory settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For most in vitro laboratory applications, DMSO is the most common solvent for creating high-concentration stock solutions.
Q2: How should I store this compound stock solutions for optimal long-term stability?
A2: For long-term stability, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C or -80°C.[1][2][3] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the expected stability of this compound in a DMSO stock solution at -20°C?
A3: While specific long-term stability studies for this compound in DMSO are not extensively published, general guidelines for small molecules suggest that a DMSO stock solution can be stable for up to one month when stored at -20°C and for up to six months at -80°C. For critical experiments, it is always best to use freshly prepared solutions or to periodically check the integrity of the stock solution.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: Long-term storage of this compound solutions at room temperature or 4°C is not recommended due to the increased risk of degradation. One study showed that a 5 µg/mL solution of this compound at room temperature was evaluated for 42 hours, but this was for analytical method validation rather than a long-term storage recommendation. If temporary storage at these temperatures is unavoidable, it should be for the shortest possible duration, and the solution should be protected from light.
Q5: Under what conditions is this compound known to be unstable?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under basic (alkaline) and oxidative conditions. It is relatively stable under acidic, thermal (heat), and photolytic (light) stress conditions.
Data on this compound Stability
While specific long-term stability data in common laboratory solvents is limited in publicly available literature, the following tables summarize the findings from forced degradation studies and provide general recommendations for storage.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Observation | Percent Degradation | Reference |
| Acidic | 0.1 N HCl | 1 hour | Stable | 0.08% | |
| Acidic | 1 N HCl | 1 hour | Stable | 4.74% | |
| Basic | 0.1 N NaOH | 1 hour | Degradation observed | 2.25% | |
| Basic | 1 N NaOH | 1 hour | Degradation observed | 4.26% | |
| Oxidative | 5% H₂O₂ | 3 hours | Degradation observed | Not specified | |
| Thermal | 70°C | 24 hours | Negligible degradation | ~0.44% | |
| Photolytic | UV light | Not specified | Negligible degradation | 0.34% |
Table 2: General Recommendations for Storage of this compound Solutions
| Solvent | Concentration | Storage Temperature | Recommended Duration | Key Considerations | Reference |
| DMSO | High-concentration stock (e.g., 10 mM) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous, high-purity DMSO. | |
| DMSO | High-concentration stock (e.g., 10 mM) | -80°C | Up to 6 months | Preferred for longer-term storage. Use tightly sealed vials. | |
| Aqueous Buffer | Working concentrations | 4°C | Not recommended for long-term storage | Prepare fresh before use. | |
| Aqueous Buffer | Working concentrations | -20°C / -80°C | Not recommended | Risk of precipitation upon freezing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution for experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm that it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. This is crucial to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of a this compound solution over time under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., phosphate buffer pH 2.5 and acetonitrile)
-
HPLC vials
Procedure:
-
Timepoint Zero (T=0) Sample Preparation: Immediately after preparing the this compound solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis with the mobile phase.
-
HPLC Analysis (T=0): Inject the T=0 sample into the HPLC system. Record the chromatogram and the peak area of the intact this compound.
-
Example HPLC Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 2.5) and Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 230 nm
-
Column Temperature: 35°C
-
-
-
Storage of Stability Samples: Store the remaining this compound solution under the desired experimental conditions (e.g., -20°C in the dark, 4°C, room temperature).
-
Subsequent Timepoint Analysis: At predetermined intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), retrieve a sample of the stored solution. If frozen, allow it to thaw completely at room temperature and vortex gently.
-
Prepare and analyze the timepoint sample by HPLC using the same method as for the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of this compound remaining at each timepoint.
Visualizations
This compound Mechanism of Action: GnRH Receptor Signaling Pathway
This compound is a nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a this compound solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon thawing | - Concentration exceeds solubility at lower temperatures.- Solvent absorbed water. | - Thaw solution slowly at room temperature and vortex gently before use.- Consider storing at a slightly lower concentration.- Use anhydrous DMSO and store in tightly sealed vials. |
| Inconsistent or lower-than-expected activity in experiments | - Degradation of this compound in solution.- Multiple freeze-thaw cycles. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a stability check of your stock solution using HPLC (see Protocol 2). |
| Color change in the solution | - Chemical degradation or oxidation. | - Discard the solution.- Prepare a fresh solution.- Store solutions protected from light and consider purging vials with an inert gas (argon or nitrogen) to prevent oxidation. |
| Difficulty dissolving this compound powder | - Low-quality or non-anhydrous solvent.- Insufficient mixing. | - Use high-purity, anhydrous DMSO.- Vortex thoroughly. Gentle warming (37°C) or sonication can be applied to aid dissolution. |
References
Adjusting Relugolix dosage for different research models
Welcome to the technical support center for Relugolix. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the use of this compound in your research models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It competitively binds to GnRH receptors in the anterior pituitary gland.[1][2] This binding blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of downstream sex hormones, such as testosterone in males and estrogen in females.[1] Unlike GnRH agonists, this compound does not cause an initial surge in hormone levels.
Q2: Which animal models are appropriate for studying this compound?
A2: Standard rodent models can be challenging for evaluating this compound because the compound has a low affinity for the rat GnRH receptor. A more suitable model is the human GnRH receptor knock-in mouse , which has been validated for assessing the pharmacological properties of this compound on gonadal function. Studies have also been successfully conducted in cynomolgus monkeys and male Beagle dogs .
Q3: What is a recommended starting dose for this compound in preclinical models?
A3: The optimal dose will vary depending on the research model and the intended level of hormonal suppression. It is crucial to perform dose-response studies for your specific model and endpoint. However, published studies provide a basis for dose selection.
-
Human GnRH Receptor Knock-in Mice: For studies related to prostate cancer, a dose of 10 mg/kg administered orally twice daily has been shown to reduce prostate weight to castration levels. For endometriosis models, a higher dose of 100 mg/kg twice daily was used to suppress uterine weight.
-
Cynomolgus Monkeys: Doses of 1 mg/kg and higher , administered orally, have been shown to effectively suppress the hypothalamic-pituitary axis.
Q4: How should I convert a human dose to an animal equivalent dose (HED)?
A4: Direct conversion by weight (mg/kg) is not accurate due to differences in metabolism and body surface area (BSA) between species. The FDA recommends using a BSA-based formula for calculating the Human Equivalent Dose (HED) from an animal dose, or vice-versa. The conversion factor, Km, (Body Weight in kg / BSA in m²) is used for this calculation. To find the Animal Equivalent Dose (AED) from a human dose, you can use the following formula:
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
A table with commonly used conversion factors is provided in the "Data Presentation" section below.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for oral administration.
-
Problem: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability. It is poorly soluble in water.
-
Solution 1 (Vehicle Selection): For preclinical oral gavage, a common approach is to create a suspension. A 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in water has been used successfully as a vehicle for oral administration in rats. For initial solubility testing, this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). However, these may not be suitable for in vivo use at high concentrations. A common starting point for formulation development is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then suspend that solution in a larger volume of an aqueous vehicle like 0.5% CMC-Na or 0.5% methylcellulose.
-
Solution 2 (Formulation Technology): For advanced applications, formulation technologies like solid self-microemulsifying drug delivery systems (S-SMEDDS) have been shown to significantly improve the oral bioavailability of this compound by enhancing its solubility.
Issue 2: Inconsistent or lack of efficacy in rodent models.
-
Problem: As mentioned in the FAQ, this compound has a low affinity for the native GnRH receptors in standard rats and mice. Using these models may lead to a lack of pharmacodynamic effect or require excessively high doses.
-
Solution: The most appropriate rodent model is a human GnRH receptor knock-in (KI) mouse . This model expresses the human receptor, ensuring the compound can bind with high affinity and elicit a relevant biological response. If using other models, thorough validation and dose-escalation studies are critical.
Issue 3: Complications during oral gavage procedure.
-
Problem: Oral gavage can cause stress to the animal and, if performed incorrectly, can lead to serious complications such as esophageal perforation or aspiration of the compound into the lungs.
-
Solution: Adherence to a strict, well-practiced protocol is essential. Key steps include proper animal restraint, correct measurement of the gavage needle to ensure it reaches the stomach without risk of perforation, and slow administration of the liquid. If the animal struggles, coughs, or if fluid is observed from the nose, the procedure should be stopped immediately. Refer to the detailed "Oral Gavage Protocol for Rodents" in the Experimental Protocols section.
Data Presentation
Table 1: Recommended Starting Doses for this compound in Preclinical Models
| Animal Model | Research Area | Route of Administration | Recommended Dose | Frequency | Reference |
| Human GnRH Receptor KI Mouse | Prostate Cancer | Oral | 10 mg/kg | Twice Daily | |
| Human GnRH Receptor KI Mouse | Endometriosis | Oral | 100 mg/kg | Twice Daily | |
| Cynomolgus Monkey | HPG Axis Suppression | Oral | ≥ 1 mg/kg | Once Daily | |
| Rat | Pharmacokinetics | Oral | 12 mg/kg | Single Dose |
Table 2: Human Equivalent Dose (HED) Conversion Factors
To convert an animal dose (mg/kg) to a human equivalent dose (HED in mg/kg), divide the animal dose by the factor in the rightmost column.
| Species | Body Weight (kg) | Km Factor | HED Conversion Factor (Animal Dose / HED) |
| Human | 60 | 37 | 1.0 |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Cynomolgus Monkey | 3 | 12 | 3.1 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
This protocol provides a general guideline for the oral administration of a this compound suspension.
1. Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% w/v CMC-Na in sterile water)
-
Scale (accurate to 0.1 mg)
-
Mortar and pestle or homogenizer
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped; typically 20-gauge for mice, 16 to 18-gauge for rats).
-
Syringes (1 mL or 3 mL)
-
Personal Protective Equipment (PPE)
2. Vehicle and Suspension Preparation:
-
Calculate the total amount of this compound and vehicle needed for the study cohort. Prepare a slight excess.
-
Weigh the required amount of this compound powder.
-
If using a co-solvent, dissolve this compound in a minimal volume of DMSO first.
-
Gradually add the vehicle (e.g., 0.5% CMC-Na) to the powder (or DMSO solution) while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
-
Continuously stir the suspension using a magnetic stir plate during dosing to prevent the compound from settling.
3. Dosing Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum volume should not exceed 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).
-
Measure the gavage needle externally against the animal, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle with a permanent marker to avoid over-insertion.
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Properly restrain the animal. For a mouse, this involves scruffing the neck and back to immobilize the head and straighten the esophagus.
-
Gently insert the gavage needle into the mouth, slightly off-center, and advance it along the roof of the mouth toward the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is inserted to the pre-measured depth, administer the compound slowly and steadily.
-
After administration, withdraw the needle smoothly in the same path it was inserted.
-
Return the animal to its cage and monitor it for at least 15-30 minutes for any signs of respiratory distress or adverse reaction.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the HPG axis.
Caption: Typical workflow for a preclinical study using this compound.
References
Validation & Comparative
Oral vs. Injectable GnRH Antagonists: A Head-to-Head Comparison for Researchers
A comprehensive analysis of clinical trial data comparing the efficacy, safety, and administration of oral and injectable Gonadotropin-Releasing Hormone (GnRH) antagonists across various therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals.
The development of oral GnRH antagonists represents a significant advancement in the management of hormone-sensitive conditions, offering a less invasive alternative to traditional injectable formulations. This guide provides a detailed comparison of oral and injectable GnRH antagonists based on head-to-head clinical trial data, focusing on their application in advanced prostate cancer, endometriosis-associated pain, and in vitro fertilization (IVF).
GnRH Antagonist Signaling Pathway
GnRH antagonists competitively bind to GnRH receptors in the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action leads to a rapid reduction in the production of testosterone in men and estrogen in women.
Caption: GnRH Antagonist Mechanism of Action.
Advanced Prostate Cancer: Relugolix (Oral) vs. Leuprolide Acetate (Injectable)
The Phase 3 HERO trial directly compared the efficacy and safety of the oral GnRH antagonist this compound with the injectable GnRH agonist leuprolide acetate in men with advanced prostate cancer.[1][2][3]
Efficacy Data
| Endpoint | This compound (Oral) | Leuprolide Acetate (Injectable) | Key Finding |
| Sustained Castration Rate (Testosterone <50 ng/dL through 48 weeks) | 96.7% | 88.8% | This compound was superior to leuprolide (P<0.0001).[1] |
| Castration Rate at Day 4 | 56% | 0% | Rapid testosterone suppression with this compound. |
| Profound Castration Rate (<20 ng/dL) at Day 15 | 78.4% | 1.0% | Deeper testosterone suppression with this compound. |
| PSA Response at Day 15 | 79% | 19.8% | Faster PSA response with this compound. |
| Testosterone Recovery (Subset of patients, 90 days after discontinuation) | Median: 270.76 ng/dL | Median: 12.26 ng/dL | Faster recovery of testosterone with this compound. |
| Castration Resistance-Free Survival (Metastatic Disease) | 74% | 75% | No significant difference (HR 1.03, P=0.84). |
Safety Data
| Adverse Event | This compound (Oral) | Leuprolide Acetate (Injectable) | Key Finding |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2% | 54% lower risk of MACE with this compound. |
| Hot Flashes | 54.3% | 51.6% | Similar incidence. |
| Fatigue | 21.5% | 18.5% | Similar incidence. |
| Diarrhea | 12.2% | 6.8% | Higher incidence with this compound. |
| Arthralgia | 12.1% | 9.1% | Similar incidence. |
Experimental Protocol: HERO Trial
The HERO trial was a 48-week, global, open-label, phase 3 study that randomized 934 men with androgen-sensitive advanced prostate cancer in a 2:1 ratio.
-
Intervention Arm: this compound 360 mg loading dose on day 1, followed by 120 mg orally once daily.
-
Active Control Arm: Leuprolide acetate 22.5 mg (or 11.25 mg in some regions) as a depot injection every 3 months.
-
Primary Endpoint: Sustained castration rate, defined as serum testosterone <50 ng/dL from day 29 through week 48.
-
Key Secondary Endpoints: Castration rates on day 4 and 15, profound castration rates, PSA response, and testosterone recovery in a subset of patients.
Caption: HERO Trial Experimental Workflow.
Endometriosis-Associated Pain: Oral vs. Injectable GnRH Antagonists
Direct head-to-head trials comparing the oral GnRH antagonist elagolix with the injectable leuprolide acetate for endometriosis are limited. A cost-effectiveness analysis was conducted based on data from separate Phase III trials due to the absence of a direct head-to-head comparison. However, a Phase 3 trial in Japan directly compared the oral GnRH antagonist this compound with the injectable leuprorelin (a form of leuprolide).
This compound (Oral) vs. Leuprorelin (Injectable) for Endometriosis
A Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled study in Japan evaluated the efficacy and safety of oral this compound versus injectable leuprorelin in women with endometriosis-associated pain.
| Endpoint/Adverse Event | This compound (40 mg oral, once daily) | Leuprorelin (3.75 or 1.88 mg injectable, every 4 weeks) | Key Finding |
| Change in Maximum VAS Score for Pelvic Pain | -52.6 ± 1.3 | -57.5 ± 1.4 | This compound was non-inferior to leuprorelin. |
| Return of Menses (Median) | 38 days | 68 days | Faster return of menses with this compound. |
| Discontinuation due to TEAEs | 2.9% | 4.3% | Lower discontinuation rate with this compound. |
Elagolix (Oral) vs. Leuprolide Acetate (Injectable) for Endometriosis
While no direct head-to-head trial data is available, a cost-effectiveness analysis was performed using efficacy data from separate Phase III trials. It's important to note that the efficacy of leuprolide acetate was derived from statistical prediction models using elagolix trial data.
In Vitro Fertilization (IVF): SHR7280 (Oral) vs. Ganirelix (Injectable)
A Phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority trial compared the oral GnRH antagonist SHR7280 with the standard injectable ganirelix for preventing premature LH surges in women undergoing controlled ovarian hyperstimulation for ART.
Efficacy and Pregnancy Outcome Data
| Endpoint | SHR7280 (200 mg oral, every 12 hours) | Ganirelix (0.25 mg injectable, every 24 hours) | Key Finding |
| Rate of Premature LH Surge Suppression | 99.4% | 99.4% | SHR7280 was non-inferior to ganirelix. |
| Mean Number of Oocytes Retrieved | 9.9 | 9.9 | No significant difference. |
| Mean Number of High-Quality Embryos | 4.1 | 4.3 | No significant difference. |
| Clinical Pregnancy Rate per Transfer | 54.9% | 52.2% | Similar rates. |
| Ongoing Pregnancy Rate per Transfer | 49.2% | 47.8% | Similar rates. |
Safety Data
| Adverse Event | SHR7280 (Oral) | Ganirelix (Injectable) | Key Finding |
| Treatment-Related Adverse Events (TRAEs) | 1.3% | 6.2% | Lower incidence of TRAEs with SHR7280. |
Experimental Protocol: SHR7280 Phase 3 Trial
This non-inferiority trial was conducted in 22 hospitals in China and included 315 women aged 20-39 with infertility.
-
Intervention Arm: Oral SHR7280 at 200 mg every 12 hours.
-
Active Control Arm: Ganirelix acetate injection at 0.25 mg every 24 hours.
-
Treatment Initiation: Started on day 5 of gonal-f stimulation until the administration of human chorionic gonadotropin.
-
Primary Endpoints: Rate of premature LH surge suppression and the number of oocytes retrieved.
Summary and Conclusion
Head-to-head clinical trials demonstrate that oral GnRH antagonists offer comparable, and in some aspects superior, efficacy and safety profiles compared to injectable formulations across various therapeutic areas.
In advanced prostate cancer, oral this compound demonstrated superiority in sustained testosterone suppression and a significantly lower risk of major adverse cardiovascular events compared to injectable leuprolide acetate. For endometriosis-associated pain, oral this compound was found to be non-inferior to injectable leuprorelin. In the context of IVF, the oral GnRH antagonist SHR7280 was non-inferior to injectable ganirelix in preventing premature LH surges and resulted in similar pregnancy outcomes with a lower incidence of treatment-related adverse events.
The availability of effective and well-tolerated oral GnRH antagonists provides a significant advancement in patient care, offering a more convenient and less invasive treatment option without compromising clinical outcomes. Further long-term studies will continue to delineate the full potential and positioning of these oral agents in clinical practice.
References
- 1. Leuprolide vs. Orilissa for Prostate Cancer and Endometriosis: Important Differences and Potential Risks. [goodrx.com]
- 2. obgproject.com [obgproject.com]
- 3. Cost-effectiveness of elagolix versus leuprolide acetate for treating moderate-to-severe endometriosis pain in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Relugolix Target Engagement in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of relugolix's performance in preclinical models against other gonadotropin-releasing hormone (GnRH) receptor antagonists. Experimental data is presented to support the validation of this compound's target engagement, offering a valuable resource for researchers in the field of hormone-dependent disease therapeutics.
Introduction to this compound and GnRH Receptor Antagonism
This compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This mode of action prevents the downstream production of sex hormones, such as testosterone and estrogen, making it a therapeutic agent for hormone-sensitive conditions like prostate cancer, uterine fibroids, and endometriosis.[2] Unlike GnRH agonists which cause an initial surge in hormone levels, this compound leads to a rapid and sustained suppression of these hormones.
Comparative Preclinical Efficacy
The validation of this compound's target engagement in preclinical settings has been demonstrated through various in vitro and in vivo studies. A key aspect of this validation is the direct comparison with other GnRH receptor antagonists, such as elagolix and degarelix.
In Vitro Binding Affinity
The binding affinity of a drug to its target is a critical measure of its potency. This is often determined through competitive radioligand binding assays, which measure the concentration of the drug required to displace a radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) are used to quantify binding affinity, with lower values indicating higher affinity.
| Compound | Target | Assay System | Binding Affinity (IC50/Ki) |
| This compound | Human GnRH Receptor | CHO cells expressing human LHRH receptor | 0.33 nM (IC50) |
| Monkey GnRH Receptor | - | 0.32 nM (IC50) | |
| Elagolix | Human GnRH Receptor | - | 54 pM (Kd) |
| Degarelix | Human GnRH Receptor | COS-I cells expressing human GnRH receptors | 1.68 ± 0.12 nM (Ki) |
| Human GnRH Receptor | - | 3 nM (IC50) |
Note: Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.
In Vivo Pharmacodynamics
Preclinical in vivo studies are essential to confirm that the in vitro binding affinity translates to a functional effect on hormone levels. These studies are often conducted in animal models such as monkeys and humanized mice.
This compound: In castrated male monkeys, oral administration of this compound (3 mg/kg) resulted in a significant and sustained suppression of plasma LH levels for at least 48 hours. Studies in human GnRH receptor (hGNRHR) knock-in mice have shown that oral administration of this compound effectively suppresses the hypothalamic-pituitary-gonadal axis, leading to reduced testis and ventral prostate weights in males and induction of diestrus and decreased uterus weight in females.
Degarelix: In ovariectomized rhesus monkeys, a single subcutaneous injection of degarelix led to a dose-dependent suppression of serum LH levels. In rats, degarelix also demonstrated a dose-dependent suppression of plasma LH and testosterone levels.
Elagolix: Preclinical studies in monkeys have shown that elagolix administration leads to a dose-dependent suppression of gonadotropins and estradiol.
Experimental Methodologies
Competitive Radioligand Binding Assay for GnRH Receptor
This in vitro assay is fundamental for determining the binding affinity of a test compound to the GnRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the equilibrium dissociation constant (Ki) of a test compound for the GnRH receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human GnRH receptor (e.g., CHO or COS-I cells).
-
Radiolabeled GnRH analog (e.g., [125I]-triptorelin or 125I-Tyr6, His5-GnRH).
-
Unlabeled test compound (e.g., this compound, elagolix, degarelix).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Target Engagement and Hormone Suppression in Non-Human Primates
This in vivo experiment is designed to assess the pharmacodynamic effect of a GnRH receptor antagonist on circulating hormone levels.
Objective: To evaluate the effect of a test compound on serum/plasma concentrations of LH, FSH, and testosterone/estradiol.
Animal Model: Male or female non-human primates (e.g., cynomolgus or rhesus monkeys).
Materials:
-
Test compound (e.g., this compound) and vehicle control.
-
Blood collection supplies.
-
Centrifuge.
-
Freezer for sample storage (-80°C).
-
Validated analytical methods for hormone quantification (e.g., ELISA or LC-MS/MS).
Procedure:
-
Acclimatization and Baseline Sampling: Acclimatize the animals to the housing conditions. Collect baseline blood samples at specified time points before dosing to establish normal hormone levels.
-
Dosing: Administer the test compound or vehicle control via the intended clinical route (e.g., oral gavage for this compound).
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Processing: Process the blood samples to obtain serum or plasma. Store the samples at -80°C until analysis.
-
Hormone Analysis: Quantify the concentrations of LH, FSH, and testosterone (in males) or estradiol (in females) in the collected samples using a validated assay.
-
Data Analysis: Plot the mean hormone concentrations over time for each treatment group. Analyze the data for statistically significant differences between the test compound and vehicle control groups. Calculate the percentage of hormone suppression relative to baseline.
Visualizing Pathways and Workflows
GnRH Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Preclinical Validation of this compound
Caption: Workflow for preclinical validation of GnRH receptor antagonists.
Conclusion
Preclinical data robustly supports the target engagement of this compound with the GnRH receptor. Its high binding affinity and potent in vivo suppression of the hypothalamic-pituitary-gonadal axis are comparable, and in some aspects favorable, to other GnRH antagonists like elagolix and degarelix. The oral bioavailability of this compound presents a significant advantage in its clinical application. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers working on the development and evaluation of novel GnRH receptor-targeted therapies.
References
Testosterone Recovery: A Head-to-Head Comparison of Relugolix and Leuprolide
For researchers, scientists, and drug development professionals, understanding the nuances of androgen deprivation therapies is critical. This guide provides an in-depth comparison of testosterone recovery rates following treatment with Relugolix, an oral GnRH antagonist, and Leuprolide, an injectable GnRH agonist. The data presented is primarily drawn from the pivotal Phase 3 HERO study.
Superior and Faster Testosterone Recovery with this compound
Data from the HERO trial consistently demonstrates that this compound allows for a significantly faster and more complete recovery of testosterone levels compared to Leuprolide after treatment discontinuation.[1][2][3] This is a crucial consideration for patients on intermittent androgen deprivation therapy or for whom quality of life after treatment is a primary concern.[4][5]
In a subset of the HERO study involving 184 patients who completed 48 weeks of treatment, a striking difference in testosterone recovery was observed. Within 90 days of stopping treatment, 54% of men who had received this compound saw their testosterone levels return to the normal range (≥280 ng/dL), whereas only 3.2% of those treated with Leuprolide achieved the same. The median time to testosterone recovery was 86 days for the this compound group, compared to 112 days for the Leuprolide group.
Furthermore, a greater proportion of men in the this compound group (39%) achieved a recovery of at least 80% of their baseline testosterone levels compared to a mere 2.1% in the Leuprolide group. Post-hoc analyses also revealed that younger men (≤65 years) and those with higher baseline testosterone levels experienced a faster recovery with this compound.
Quantitative Data Summary
The following table summarizes the key testosterone recovery data from the HERO trial's recovery substudy.
| Metric | This compound | Leuprolide | p-value |
| Cumulative Incidence of Testosterone Recovery to ≥280 ng/dL at 90 Days | 53.9% | 3.2% | 0.0017 |
| Median Time to Testosterone Recovery to ≥280 ng/dL (Days) | 86.0 | 112.0 | - |
| Patients Achieving Testosterone Recovery to ≥280 ng/dL | 74 out of 137 | 2 out of 47 | - |
| Median Testosterone Levels at 90 Days Post-Treatment (ng/dL) | 270.76 | 12.26 | - |
| Patients Achieving ≥80% of Baseline Testosterone at 90 Days | 39% | 2.1% | - |
Experimental Protocols: The HERO Study
The data presented is from a prespecified testosterone recovery analysis of the Phase 3 HERO trial, a randomized, open-label, multinational study.
-
Patient Population: The study enrolled 934 men with androgen-sensitive advanced prostate cancer who required at least one year of continuous androgen deprivation therapy. The recovery substudy included 184 men who completed 48 weeks of treatment and did not plan to start alternative androgen deprivation therapy.
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either:
-
This compound: An oral loading dose of 360 mg on day 1, followed by 120 mg once daily for 48 weeks.
-
Leuprolide: Intramuscular injections of a 3-month depot formulation for 48 weeks.
-
-
Testosterone Recovery Assessment: Following the 48-week treatment period, testosterone levels were monitored for 90 days. The primary endpoint of the recovery substudy was the time to testosterone recovery to ≥280 ng/dL. Serum levels of prostate-specific antigen (PSA), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were also measured.
Mechanism of Action: A Tale of Two Pathways
The differing testosterone recovery rates between this compound and Leuprolide can be attributed to their distinct mechanisms of action at the pituitary gland's gonadotropin-releasing hormone (GnRH) receptors.
This compound is a GnRH receptor antagonist . It directly and competitively binds to GnRH receptors, immediately blocking the downstream signaling that leads to the production of LH and FSH. This results in a rapid decrease in testosterone levels without an initial surge.
In contrast, Leuprolide is a GnRH receptor agonist . It initially stimulates the GnRH receptors, causing a transient increase, or "flare," in LH, FSH, and consequently, testosterone. Continuous stimulation by Leuprolide eventually leads to the downregulation and desensitization of the GnRH receptors, thereby suppressing LH and FSH production and reducing testosterone to castrate levels. This prolonged receptor desensitization is thought to contribute to the slower testosterone recovery observed with Leuprolide.
Caption: Signaling Pathways of this compound vs. Leuprolide.
References
- 1. urotoday.com [urotoday.com]
- 2. Testosterone Recovery for this compound Versus Leuprolide in Men with Advanced Prostate Cancer: Results from the Phase 3 HERO Study. [clin.larvol.com]
- 3. Testosterone Recovery for this compound Versus Leuprolide in Men with Advanced Prostate Cancer: Results from the Phase 3 HERO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Testosterone suppression and recovery in patients with advanced prostate cancer treated with intermittent androgen deprivation therapy with this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Relugolix and Elagolix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix and elagolix are orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists.[1][2][3] They represent a significant advancement in the management of hormone-dependent conditions such as endometriosis and uterine fibroids in women, and prostate cancer in men.[2][4] Unlike GnRH agonists which cause an initial surge in hormone levels, these antagonists competitively and reversibly bind to GnRH receptors in the anterior pituitary gland, leading to a rapid, dose-dependent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of downstream sex hormones, including estradiol and progesterone in women and testosterone in men. This guide provides a detailed comparison of the pharmacodynamic effects of this compound and elagolix, supported by available experimental data, to inform research and drug development professionals.
Mechanism of Action and Signaling Pathway
Both this compound and elagolix act as competitive antagonists at the GnRH receptor in the pituitary gland. The binding of endogenous GnRH to its receptor, a G-protein coupled receptor, typically activates the Gαq/11 subunit. This initiates a signaling cascade involving phospholipase Cβ (PLCβ), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC). The activation of these pathways ultimately results in the synthesis and release of LH and FSH. By blocking the binding of GnRH, this compound and elagolix prevent the initiation of this signaling cascade, thus inhibiting gonadotropin release.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Elagolix and this compound for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
In Vitro Potency of GnRH Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency of various gonadotropin-releasing hormone (GnRH) antagonists. The data presented is compiled from publicly available experimental results to assist researchers in evaluating different therapeutic alternatives.
Introduction to GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of gonadal hormones such as estrogen and testosterone. This mechanism of action makes them effective in treating hormone-dependent conditions like endometriosis, uterine fibroids, and advanced prostate cancer. Unlike GnRH agonists which cause an initial surge in hormone levels, antagonists provide immediate and reversible suppression. This guide focuses on the in vitro potency of both peptide and non-peptide GnRH antagonists, providing a comparative analysis of their receptor binding affinity and functional activity.
Comparative Analysis of In Vitro Potency
The in vitro potency of GnRH antagonists is primarily determined by their binding affinity to the GnRH receptor and their ability to inhibit downstream signaling pathways. This is commonly quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki or Kd).
Receptor Binding Affinity and Functional Inhibition
The following table summarizes the in vitro potency of several prominent GnRH antagonists based on receptor binding assays and functional assays.
| Antagonist | Type | Target Receptor | Assay Type | Cell Line | Potency (IC50/Kd) |
| Elagolix | Non-peptide | Human GnRH-R | Radioligand Binding | - | Kd: 54 pM[1][2] |
| Relugolix | Non-peptide | Human GnRH-R | Radioligand Binding | CHO cells | IC50: 0.33 nM |
| Linzagolix | Non-peptide | Human GnRH-R | Ca2+ Flux Assay | HEK293 cells | IC50: 36.7 nM[1] |
| Cetrorelix | Peptide | Human GnRH-R | Radioligand Binding | - | IC50: 1.21 nM |
| Cetrorelix | Peptide | Human GnRH-R | Ca2+ Flux Assay | HEK293 cells | IC50: 19.9 nM[1] |
Experimental Protocols
The determination of in vitro potency for GnRH antagonists involves two primary types of experiments: receptor binding assays and functional assays that measure the inhibition of GnRH-induced downstream signaling.
GnRH Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a GnRH antagonist for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 or Ki value of the antagonist.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [125I]-buserelin or [125I]-cetrorelix).
-
Test Compounds: Serial dilutions of the GnRH antagonist being tested.
-
Assay Buffer: Binding buffer appropriate for maintaining cell membrane integrity and receptor binding.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Cell Membrane Preparation: Homogenize cells expressing the GnRH receptor and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled GnRH antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve, representing the concentration of antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of GnRH-Stimulated Inositol Phosphate (IP) Accumulation or Calcium (Ca2+) Flux
These assays measure the ability of a GnRH antagonist to block the downstream signaling events that occur upon GnRH receptor activation. The GnRH receptor is a Gq/11-coupled receptor, and its activation leads to the production of inositol phosphates and an increase in intracellular calcium levels.
Objective: To determine the functional inhibitory potency (IC50) of the antagonist.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
GnRH Agonist: A standard GnRH agonist to stimulate the receptor.
-
Test Compounds: Serial dilutions of the GnRH antagonist.
-
For IP Accumulation:
-
[3H]-myo-inositol for labeling.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Ion-exchange chromatography columns.
-
-
For Ca2+ Flux:
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Instrumentation: Scintillation counter (for IP) or a fluorescence plate reader/microscope (for Ca2+).
Procedure (for Ca2+ Flux Assay):
-
Cell Seeding: Seed GnRH receptor-expressing cells into a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the GnRH antagonist.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a GnRH agonist.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence signal is proportional to the intracellular calcium concentration. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration to determine the IC50 value.
GnRH Receptor Signaling Pathway
Upon binding of GnRH, the GnRH receptor (GnRHR) activates the Gq/11 G-protein. This initiates a signaling cascade that is crucial for the synthesis and secretion of gonadotropins. GnRH antagonists competitively bind to the GnRHR, preventing the initiation of this cascade.
Conclusion
The in vitro potency of GnRH antagonists varies depending on their chemical structure (peptide vs. non-peptide) and their specific interactions with the GnRH receptor. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of reproductive science and oncology. This information can aid in the selection of appropriate compounds for further investigation and in the development of novel therapeutics targeting the GnRH receptor.
References
A Cross-Study Analysis of Relugolix Efficacy in Diverse Patient Populations
A Comparative Guide for Researchers and Drug Development Professionals
Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, has demonstrated efficacy across a spectrum of hormone-sensitive conditions. This guide provides a comprehensive cross-study analysis of its performance in different patient populations, with a focus on advanced prostate cancer, uterine fibroids, and endometriosis. By presenting quantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing key pathways, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its therapeutic effect by competitively blocking GnRH receptors in the anterior pituitary gland.[1] This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in the production of testosterone in men and estrogen in women.[1][2] This suppression of sex hormones is central to the management of hormone-dependent diseases. Unlike GnRH agonists, which cause an initial surge in LH and FSH, this compound leads to a rapid and direct suppression of these hormones.[3]
Efficacy in Advanced Prostate Cancer: The HERO Study
The HERO trial was a pivotal Phase 3 study that compared the efficacy and safety of oral this compound to injectable leuprolide acetate, a GnRH agonist, in men with advanced prostate cancer.[4]
Table 1: Efficacy of this compound vs. Leuprolide Acetate in Advanced Prostate Cancer (HERO Study)
| Efficacy Endpoint | This compound (n=622) | Leuprolide Acetate (n=308) | p-value |
| Sustained Castration Rate (Testosterone < 50 ng/dL through 48 weeks) | 96.7% | 88.8% | <0.0001 |
| Castration Rate at Day 4 | 56.0% | 0% | <0.0001 |
| Profound Castration Rate (Testosterone < 20 ng/dL) at Day 15 | 78.4% | 1.0% | <0.0001 |
| PSA Response Rate at Day 15 | 79.4% | 19.8% | <0.0001 |
| Testosterone Recovery to >280 ng/dL at 90 days after discontinuation (subset of patients) | 54% | 3% | 0.002 |
A prespecified analysis of the HERO study also revealed a lower incidence of major adverse cardiovascular events (MACE) in the this compound group (2.9%) compared to the leuprolide group (6.2%).
Efficacy in Uterine Fibroids: The LIBERTY 1 & 2 Trials
The LIBERTY 1 and 2 trials were replicate Phase 3 studies evaluating the efficacy and safety of a once-daily combination therapy of this compound 40 mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg in women with heavy menstrual bleeding associated with uterine fibroids.
Table 2: Efficacy of this compound Combination Therapy vs. Placebo in Uterine Fibroids (LIBERTY 1 & 2 Pooled Data)
| Efficacy Endpoint | This compound Combination Therapy | Placebo | p-value |
| LIBERTY 1 | (n=129) | (n=131) | |
| Responder Rate at Week 24¹ | 73% | 19% | <0.0001 |
| LIBERTY 2 | (n=128) | (n=126) | |
| Responder Rate at Week 24¹ | 71% | 15% | <0.0001 |
| Pooled Pain Subpopulation (n=277) | |||
| Minimal-to-no pain at Week 24² | 45.2% | 13.9% | <0.001 |
¹Responder rate was defined as a menstrual blood loss volume of less than 80 mL and a 50% or greater reduction from baseline in menstrual blood loss volume. ²Defined as a maximum numerical rating scale score of 1 or lower.
Long-term extension studies of the LIBERTY trials demonstrated sustained efficacy in reducing menstrual blood loss for up to two years.
Efficacy in Endometriosis: The SPIRIT 1 & 2 Trials
The SPIRIT 1 and 2 trials were two replicate Phase 3 studies that assessed the efficacy and safety of once-daily this compound combination therapy (this compound 40 mg, estradiol 1.0 mg, and norethindrone acetate 0.5 mg) in women with moderate to severe pain associated with endometriosis.
Table 3: Efficacy of this compound Combination Therapy vs. Placebo in Endometriosis (SPIRIT 1 & 2 Data)
| Efficacy Endpoint | This compound Combination Therapy | Placebo | p-value |
| SPIRIT 1 | (n=212) | (n=212) | |
| Dysmenorrhea Responder Rate at Week 24³ | 75% | 27% | <0.0001 |
| Non-Menstrual Pelvic Pain Responder Rate at Week 24³ | 58% | 40% | <0.0001 |
| SPIRIT 2 | (n=206) | (n=204) | |
| Dysmenorrhea Responder Rate at Week 24³ | 75% | 30% | <0.0001 |
| Non-Menstrual Pelvic Pain Responder Rate at Week 24³ | 66% | 43% | <0.0001 |
³Responder rates were based on a numerical rating scale for pain and the use of analgesic medications.
An open-label extension study of the SPIRIT trials showed that the improvements in pain were sustained for up to two years. A systematic review has suggested that both this compound and another GnRH antagonist, elagolix, are effective in reducing endometriosis-associated pain.
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited in this guide.
HERO Study (Advanced Prostate Cancer)
-
Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.
-
Participants: Men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.
-
Interventions:
-
This compound: 120 mg orally once daily, following a single 360 mg loading dose.
-
Leuprolide Acetate: 22.5 mg (or 11.25 mg in Japan and Taiwan) depot injection every 3 months.
-
-
Primary Endpoint: Sustained castration rate, defined as the cumulative probability of testosterone levels remaining below 50 ng/dL from day 29 through week 48.
-
Key Secondary Endpoints: Castration rates at various time points, profound castration rates, PSA response, and testosterone recovery after treatment discontinuation.
LIBERTY 1 & 2 Trials (Uterine Fibroids)
-
Study Design: Two replicate, Phase 3, multinational, randomized, double-blind, placebo-controlled studies.
-
Participants: Premenopausal women with heavy menstrual bleeding associated with uterine fibroids.
-
Interventions (24 weeks):
-
This compound Combination Therapy: this compound 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg orally once daily.
-
Placebo.
-
-
Primary Endpoint: The proportion of women who achieved a menstrual blood loss volume of <80 mL and a ≥50% reduction from baseline in menstrual blood loss volume over the last 35 days of treatment.
-
Key Secondary Endpoints: Changes in pain, amenorrhea rates, and hemoglobin levels.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions [frontiersin.org]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark: Relugolix Versus First-Generation GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral gonadotropin-releasing hormone (GnRH) antagonist, Relugolix, against the first-generation injectable GnRH antagonists, Cetrorelix and Ganirelix. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions by providing a comprehensive overview of the pharmacological profiles, clinical efficacy, and safety of these compounds, supported by experimental data.
Introduction to GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism of action prevents the downstream production of sex hormones, such as testosterone in men and estrogen in women, making them valuable therapeutic agents for a range of hormone-dependent conditions.[3][4]
The development of GnRH antagonists has progressed through several generations, each aiming to improve upon the safety, efficacy, and route of administration of its predecessors. First-generation antagonists, such as Cetrorelix and Ganirelix, are peptide-based and require subcutaneous injection.[5] this compound represents a newer generation of non-peptide, orally active GnRH antagonists, offering a more convenient administration route.
Pharmacological Profile
The fundamental differences in the pharmacological properties of this compound and first-generation GnRH antagonists are summarized in the tables below. This data is compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | This compound | Cetrorelix | Ganirelix |
| Chemical Structure | Non-peptide, small molecule | Decapeptide | Decapeptide |
| GnRH Receptor Binding Affinity (Ki/IC50) | IC50: ~0.13 nM (human) | Ki: ~0.2 nM (human) | Kd: ~0.4 nM (human) |
| In Vitro Functional Antagonism (IC50) | Potent inhibition of GnRH-induced signaling | Potent inhibition of GnRH-induced signaling | Potent inhibition of GnRH-induced signaling |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Cetrorelix | Ganirelix |
| Route of Administration | Oral | Subcutaneous injection | Subcutaneous injection |
| Bioavailability | ~12% | ~85% | ~91% |
| Time to Maximum Concentration (Tmax) | ~2.25 hours | ~1-2 hours | ~1.1 hours |
| Elimination Half-life (t1/2) | 25 - 64.6 hours | ~62 hours (single dose); ~130 hours (multiple doses) | ~13 hours (single dose); ~16 hours (multiple doses) |
| Metabolism | Primarily via CYP3A4/5 and CYP2C8 | Peptide hydrolysis | Peptide hydrolysis |
Clinical Efficacy and Safety
This compound, Cetrorelix, and Ganirelix have been evaluated in various clinical settings, primarily for the management of hormone-sensitive conditions.
This compound is approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis. Clinical trials have demonstrated its efficacy in rapidly reducing testosterone levels in men with prostate cancer and alleviating symptoms associated with uterine fibroids and endometriosis.
Cetrorelix and Ganirelix are predominantly used in assisted reproductive technology (ART) to prevent premature LH surges during controlled ovarian stimulation. Head-to-head studies have shown comparable efficacy and safety profiles for Cetrorelix and Ganirelix in IVF protocols. Some studies suggest minor differences in their impact on ovarian hyperstimulation syndrome (OHSS) risk, with some evidence pointing towards a potentially lower risk with Cetrorelix.
Table 3: Overview of Clinical Applications and Adverse Events
| Feature | This compound | Cetrorelix | Ganirelix |
| Primary Clinical Uses | Advanced prostate cancer, uterine fibroids, endometriosis | Prevention of premature LH surge in IVF | Prevention of premature LH surge in IVF |
| Common Adverse Events | Hot flush, fatigue, diarrhea, constipation, musculoskeletal pain | Injection site reactions, headache, nausea | Injection site reactions, headache, abdominal pain |
| Potential for Histamine Release | Low | Low to moderate | Low to moderate |
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Cetrorelix, Ganirelix) for the GnRH receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used for all dilutions.
-
Radioligand: A radiolabeled GnRH analog with high affinity for the receptor (e.g., [125I]-Triptorelin) is used at a fixed concentration, typically at or below its Kd value.
-
Competitive Binding: The cell membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Inositol Phosphate Accumulation)
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit GnRH-induced intracellular signaling.
Methodology:
-
Cell Culture: A cell line expressing the GnRH receptor (e.g., LβT2 mouse pituitary gonadotrope cells) is cultured and seeded in multi-well plates.
-
Radiolabeling: The cells are pre-incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The cells are pre-treated with various concentrations of the antagonist (e.g., this compound, Cetrorelix, or Ganirelix) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a GnRH agonist (e.g., Buserelin) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates (IPs) are extracted.
-
Quantification: The amount of accumulated [3H]-inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The data is plotted as the amount of IP accumulation versus the concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation, is determined using non-linear regression analysis.
Visualizations
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Relugolix
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical agents like Relugolix is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks of accidental exposure and environmental contamination but also ensures compliance with federal and local regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating pharmaceutical waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste, including certain pharmaceuticals.[1][2] It is crucial to note that state regulations may impose stricter guidelines than federal mandates.
Personal Protective Equipment and Handling
Given that this compound is an oral chemotherapeutic agent, it should be handled with care to prevent accidental exposure. When handling this compound, especially in a research or laboratory setting, wearing appropriate personal protective equipment (PPE) is paramount.
Recommended PPE:
-
Gloves: Disposable nitrile gloves are recommended. Hands should be washed before and after handling the medication.
-
Protective Clothing: An impervious gown or lab coat should be worn.
-
Eye Protection: Safety goggles with side shields are advised to prevent contact with the eyes.
Manipulations such as crushing or cutting tablets should be performed in a biological safety cabinet to minimize the risk of aerosolization.
Disposal Procedures for Unused or Expired this compound
The primary recommendation for the disposal of unused or expired this compound is to consult with a healthcare provider or pharmacist for guidance on proper disposal methods. Do not dispose of this compound in the household trash or flush it down the toilet unless specifically instructed to do so.
Disposal Options Summary
| Disposal Method | Description | Key Considerations |
| Drug Take-Back Programs | The preferred and safest method for disposing of unused medicines. These programs are often available at pharmacies or law enforcement agencies. | Check for local take-back programs in your area. |
| Licensed Chemical Destruction Plant | A recommended disposal route for the material form of this compound, as per its Safety Data Sheet. | This is typically for larger quantities found in laboratory or manufacturing settings. |
| Controlled Incineration | Involves burning the waste at a permitted facility. This is a common method for hazardous pharmaceutical waste. | Ensures the complete destruction of the active pharmaceutical ingredient. |
| Household Trash (with precautions) | If no take-back programs are available, mix the medication (do not crush tablets) with an unappealing substance like dirt, cat litter, or used coffee grounds. Place the mixture in a sealed plastic bag before disposing of it in the trash. | This method is a last resort and should only be used when other options are unavailable. |
Disposal of Contaminated Materials
All disposable materials that have come into contact with this compound, such as gloves, medicine cups, and contaminated labware, should be treated as cytotoxic waste and disposed of according to local regulatory guidelines for hazardous waste. Contaminated packaging can be triple-rinsed or punctured to render it unusable and then disposed of in a sanitary landfill or through controlled incineration for combustible materials.
Experimental Protocols
While specific experimental protocols for the disposal of this compound were not found in the search results, the general principles of pharmaceutical waste management apply. The disposal method chosen should be based on a risk assessment that considers the quantity of waste, the potential for environmental contamination, and the applicable regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Relugolix
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Relugolix is paramount. This guide provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for safe handling, and appropriate disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is a potent substance that requires careful handling to avoid exposure. Safety Data Sheets (SDS) classify this compound as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2] An occupational exposure limit (OEL) of 1 µg/m³ has been established, underscoring the need for stringent protective measures.[3]
The following table summarizes the recommended personal protective equipment for handling this compound based on information from multiple safety data sheets.
| PPE Category | Specification | Source(s) |
| Eye Protection | Safety goggles with side-shields. | |
| Hand Protection | Protective, chemical-resistant gloves. Gloves should be inspected prior to use. | |
| Skin and Body Protection | Impervious clothing or lab coat. | |
| Respiratory Protection | A suitable respirator should be used, particularly in areas where dust formation is possible or ventilation is inadequate. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure risk. This involves careful preparation, handling, and post-handling procedures.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Appropriate exhaust ventilation, such as a chemical fume hood, should be used where dust may be generated.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.
Procedural Protocol for Handling this compound Powder:
-
Preparation:
-
Before handling, ensure all required PPE is donned correctly.
-
Designate a specific area for handling this compound to contain any potential spills.
-
Verify that the fume hood or other ventilated enclosure is functioning correctly.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder within a chemical fume hood to prevent inhalation of dust particles.
-
Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.
-
-
Dissolving:
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Keep the container closed as much as possible during the dissolution process.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused this compound: Do not dispose of unused this compound in the trash or flush it down the toilet. It should be disposed of as hazardous chemical waste. This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a suitable, closed container and disposed of as hazardous waste.
-
Packaging: Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
